4-Amino-2,8-bis(trifluoromethyl)-quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-bis(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVITABMOYYSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588909 | |
| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917561-99-0 | |
| Record name | 2,8-Bis(trifluoromethyl)-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917561-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,8-bis(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS Number 917561-99-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
4-Amino-2,8-bis(trifluoromethyl)quinoline is a fluorinated heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and materials science.[1] Its quinoline core is a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds.[2] The strategic placement of two trifluoromethyl (CF₃) groups imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Amino-2,8-bis(trifluoromethyl)quinoline, moving beyond a simple recitation of facts to explore the underlying chemical principles and strategic considerations in its use.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and safety considerations is paramount for its effective and safe utilization in a research setting.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 917561-99-0 | [3] |
| Molecular Formula | C₁₁H₆F₆N₂ | [3] |
| Molecular Weight | 280.17 g/mol | [3] |
| Appearance | Solid (form) | [3] |
| InChI Key | JIVITABMOYYSAY-UHFFFAOYSA-N | [3] |
| SMILES String | Nc1cc(nc2c(cccc12)C(F)(F)F)C(F)(F)F | [3] |
Safety and Handling
4-Amino-2,8-bis(trifluoromethyl)quinoline is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Signal Word: Danger[3]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Strategic Synthesis Pathway
The synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline is a multi-step process that leverages established methodologies in heterocyclic chemistry. The overall strategy involves the construction of the quinoline core followed by functional group interconversions to introduce the desired amino group at the C4 position.
Caption: Synthetic pathway for 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
The initial and crucial step is the construction of the quinoline ring system. This is typically achieved through a variation of the Conrad-Limpach-Skraup synthesis, which involves the condensation of an aniline with a β-ketoester under acidic conditions.
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer, combine 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]
-
Carefully add polyphosphoric acid to the mixture.[4]
-
Heat the reaction mixture to 120-150°C under a nitrogen atmosphere for approximately 3 hours.[4] The high temperature is necessary to drive the cyclization and dehydration steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by slowly pouring it into ice water with vigorous stirring.[4] This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.[4]
Causality: The use of polyphosphoric acid serves as both the acidic catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate enamine. The two trifluoromethyl groups on the starting materials are strategically positioned to yield the desired 2,8-disubstituted quinoline core.
Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline
The hydroxyl group at the C4 position of the quinolinol is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a halogen.
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline in phosphorus trichloride.
-
Reflux the mixture for approximately 8 hours.
-
After cooling, carefully distill off the excess phosphorus trichloride under reduced pressure.
-
Pour the residue onto ice water and basify the mixture to a pH of 12-13 with a concentrated sodium hydroxide solution. This step neutralizes the acidic byproducts.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired chloroquinoline.
Causality: Phosphorus trichloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The resulting 4-chloroquinoline is now activated for the subsequent nucleophilic aromatic substitution.
Step 3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
The final step involves the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SɴAr) reaction. The electron-withdrawing nature of the quinoline ring system and the trifluoromethyl groups facilitates this reaction by stabilizing the Meisenheimer intermediate.
Protocol (Generalized):
-
In a sealed reaction vessel, dissolve 4-Chloro-2,8-bis(trifluoromethyl)quinoline in a suitable solvent (e.g., DMSO, ethanol).[5]
-
Add an amine source. This can be ammonia gas, an ammonia solution, or a reagent that generates ammonia in situ, such as formamide in the presence of a catalyst like copper(I) iodide and an additive like 2-aminoethanol.[5]
-
The reaction may require elevated temperatures (e.g., 140-180°C), especially when using microwave irradiation to shorten reaction times.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves diluting with water, adjusting the pH, and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Causality: The choice of amine source and reaction conditions can be critical. Direct amination with ammonia can be challenging due to its volatility. The use of formamide with a copper catalyst provides a practical alternative for introducing an unsubstituted amino group.[5] The SɴAr mechanism is favored at the C4 position of the quinoline ring due to electronic activation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the trifluoromethyl and amino groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbons attached to the fluorine atoms (in the CF₃ groups) will exhibit characteristic splitting patterns (quartets) due to C-F coupling.
-
¹⁹F NMR: This technique is particularly informative for fluorinated compounds, and a single resonance corresponding to the two equivalent CF₃ groups is expected.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.[7]
-
C=C and C=N stretching vibrations of the quinoline ring in the 1500-1640 cm⁻¹ region.[7]
-
Strong C-F stretching vibrations, typically observed in the 1000-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would typically be employed.
Applications in Research and Development
The true value of 4-Amino-2,8-bis(trifluoromethyl)quinoline lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The quinoline scaffold is a cornerstone in the development of antimalarial and anticancer agents.[5]
Caption: Applications of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Antimalarial Drug Discovery
The 4-aminoquinoline core is central to the structure of well-known antimalarial drugs like chloroquine. The primary amino group of 4-Amino-2,8-bis(trifluoromethyl)quinoline serves as a handle for the introduction of various side chains, a common strategy to modulate the antimalarial activity, reduce toxicity, and overcome drug resistance. The trifluoromethyl groups can enhance the drug's ability to accumulate in the parasite's food vacuole, a key aspect of the mechanism of action of many quinoline-based antimalarials.
Anticancer Agent Development
Quinoline derivatives have demonstrated a broad range of anticancer activities, including the inhibition of tyrosine kinases and topoisomerases.[9] 4-Amino-2,8-bis(trifluoromethyl)quinoline can be used as a starting material to synthesize novel kinase inhibitors or DNA intercalating agents. The trifluoromethyl groups can enhance binding affinity to target proteins and improve cell permeability.
Fluorescent Probes
The rigid, aromatic structure of the quinoline ring system often imparts fluorescent properties. This makes 4-Amino-2,8-bis(trifluoromethyl)quinoline and its derivatives potential candidates for the development of fluorescent probes for biological imaging and assays.[1]
Conclusion
4-Amino-2,8-bis(trifluoromethyl)quinoline is a valuable and versatile chemical entity for researchers in drug discovery and materials science. Its synthesis, while multi-stepped, relies on well-understood and robust chemical transformations. The presence of the two trifluoromethyl groups provides a powerful tool for fine-tuning the properties of resulting molecules. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of highly functionalized building blocks like 4-Amino-2,8-bis(trifluoromethyl)quinoline will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
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Chem-Impex. 4-Amino-8-(trifluoromethyl)quinoline. [Link]
-
Weyer, L. and Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10(39), pp.22993-23013. [Link]
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Romero, J.L. and Delgado, F. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 2025, 13, p.1396338. [Link]
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El-Faham, A., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024, 29(24), p.5678. [Link]
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Abdel-Wahab, B.F., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2009, 14(9), pp.3440-3457. [Link]
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Sertbakan, T.R. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 2017, 13(4), pp.851-861. [Link]
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Alavi, Z., et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 2021, 26(16), p.4953. [Link]
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Chen, J., et al. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 2023, 145(38), pp.20866-20875. [Link]
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Sertbakan, T.R. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Karaelmas Fen ve Mühendislik Dergisi, 2020, 10(1), pp.160-172. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. [Link]
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Al-Najjar, I.M. and Al-Lohedan, H.A. Nucleophilic Attack of Amine to Chloro (8 -Quinolinolate) W η2-Alkene Platinum (II) Compounds: Formation of Stable σ-(2-Ammonioethanide) Platinum (II) Compounds. Oriental Journal of Chemistry, 2018, 34(2), pp.867-874. [Link]
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Sosnovskikh, V.Y., et al. Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. ChemInform, 2005, 36(39). [Link]
-
Gornowicz, A., et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 2023, 28(6), p.2539. [Link]
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An In-depth Technical Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed technical overview of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a fluorinated quinoline derivative with significant potential as a building block in drug discovery and materials science.
Chemical Structure and Properties
4-Amino-2,8-bis(trifluoromethyl)quinoline possesses a rigid heterocyclic core with two electron-withdrawing trifluoromethyl groups and an electron-donating amino group. This unique electronic arrangement is anticipated to confer distinct chemical and biological properties.
Chemical Structure:
Caption: Chemical structure of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₆N₂ | |
| Molecular Weight | 280.17 g/mol | |
| CAS Number | 917561-99-0 | [2] |
| Appearance | Solid (predicted) | [3] |
| SMILES | Nc1cc(nc2c(cccc12)C(F)(F)F)C(F)(F)F | [3] |
| InChI Key | JIVITABMOYYSAY-UHFFFAOYSA-N | [3] |
Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
A robust and logical synthetic pathway to 4-Amino-2,8-bis(trifluoromethyl)quinoline involves a multi-step process starting from commercially available precursors. The overall strategy hinges on the construction of the quinoline core, followed by functional group interconversions to introduce the desired amino group at the C4 position.
Caption: Proposed synthetic workflow for 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Experimental Protocols
Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [4]
This step employs a variation of the Conrad-Limpach-Knorr synthesis to construct the core quinoline ring system.
-
Rationale: The reaction between an aniline and a β-ketoester is a classic and efficient method for forming the quinoline scaffold. Polyphosphoric acid serves as both a catalyst and a dehydrating agent to drive the cyclization.
-
Procedure:
-
To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).
-
To this mixture, add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).
-
Stir the reaction mixture at 150 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into iced distilled water with vigorous stirring to precipitate the product.
-
Filter the yellow precipitate under vacuum and wash with cold distilled water to yield the desired 2,8-bis(trifluoromethyl)quinolin-4-ol.
-
Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline [5]
The hydroxyl group at the 4-position is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the conversion of 4-hydroxyquinolines to their corresponding 4-chloro derivatives.
-
Procedure:
-
A mixture of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline (40 parts) and phosphorus oxychloride (100 parts by volume) is refluxed for 8 hours.
-
After reflux, distill off the excess phosphorus oxychloride.
-
Pour the residue onto ice-water (200 parts) and adjust the pH to 12-13 with 12 N sodium hydroxide solution.
-
Extract the mixture with methylene chloride.
-
Dry the organic extract over sodium sulfate and remove the solvent under reduced pressure to yield 2,8-bis(trifluoromethyl)-4-chloroquinoline.
-
Step 3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline (Proposed)
This final step involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Rationale: The electron-withdrawing nature of the quinoline ring and the trifluoromethyl groups activates the 4-position towards nucleophilic attack by an ammonia source, displacing the chloride ion.[1]
-
Proposed Procedure:
-
In a sealed reaction vessel, dissolve 4-chloro-2,8-bis(trifluoromethyl)quinoline in a suitable solvent such as ethanol or DMSO.
-
Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.
-
Heat the mixture to a temperature between 140-180 °C. The optimal temperature and reaction time will need to be determined empirically.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-amino-2,8-bis(trifluoromethyl)quinoline.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating amino group. A broad singlet corresponding to the amino protons would also be expected.
-
¹³C NMR: The spectrum will display signals for the eleven carbon atoms. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. The carbon bearing the amino group (C4) and the carbons in its vicinity will be shielded compared to the parent quinoline.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 280.17. Fragmentation patterns would likely involve the loss of trifluoromethyl groups and parts of the quinoline ring.
Potential Applications in Drug Discovery and Materials Science
The 4-aminoquinoline scaffold is of significant interest in medicinal chemistry.[1] While specific biological data for 4-Amino-2,8-bis(trifluoromethyl)quinoline is not yet published, its structural features suggest several potential applications.
-
Antimalarial Drug Development: The 4-aminoquinoline core is central to well-known antimalarial drugs like chloroquine. This compound could serve as a key intermediate for the synthesis of novel antimalarial agents with potentially improved efficacy against resistant strains of Plasmodium falciparum.[7]
-
Anticancer Research: Numerous quinoline derivatives have demonstrated potent anticancer activity. The trifluoromethyl groups in this molecule could enhance its ability to interact with biological targets and improve its pharmacokinetic profile, making it a valuable building block for new anticancer drug candidates.[8]
-
Fluorescent Probes and Materials Science: The rigid, aromatic structure of the quinoline ring system often imparts fluorescent properties. This compound could be explored for the development of fluorescent probes for biological imaging or as a component in advanced materials with specific optical or electronic properties.[9]
Conclusion
4-Amino-2,8-bis(trifluoromethyl)quinoline is a fascinating molecule with significant, yet largely unexplored, potential. Its synthesis is achievable through a logical, multi-step sequence, and its chemical structure suggests a range of promising applications in medicinal chemistry and materials science. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the properties and applications of this and related fluorinated quinoline derivatives. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
References
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]
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García-Sánchez, R. N., et al. (2015). Synthesis, biological profiling and mechanistic studies of 4-aminoquinoline-based heterodimeric compounds with dual trypanocidal-antiplasmodial activity. Bioorganic & Medicinal Chemistry, 23(5), 987-999. [Link]
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Romero-Vargas, Y., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378817. [Link]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
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Amerigo Scientific. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]
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Al-Nuaimi, M. A., & Sittaramane, V. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1851. [Link]
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Romero-Vargas, Y., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
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PrepChem. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]
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Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3246. [Link]
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Kumar, A., et al. (2021). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. [Link]
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Sharma, M., et al. (2018). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]
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Wang, L., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 11, 887-893. [Link]
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Sestak, V., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]
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Merchant Research & Consulting, Ltd. (2024). Triaziflam (CAS 131475-57-5) World Market 2019-2024, Forecast to 2029. [Link]
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- 9. chemimpex.com [chemimpex.com]
Spectroscopic Signature of 4-Amino-2,8-bis(trifluoromethyl)quinoline: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with the structurally related analogue, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, to elucidate its expected spectroscopic signature. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers engaged in the synthesis, identification, and characterization of this molecule and its derivatives.
Introduction: The Significance of Fluorinated Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials.[2][3] The introduction of trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Amino-2,8-bis(trifluoromethyl)quinoline represents a key analogue of the antimalarial drug mefloquine and is a valuable building block in the synthesis of novel bioactive compounds.[2] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation and quality control in synthetic and medicinal chemistry workflows.
While extensive experimental spectroscopic data is available for the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a direct counterpart with a trifluoromethyl group at the 2-position is not readily found in the public domain.[2][4][5] This guide bridges that gap by providing a detailed, predicted spectroscopic profile based on established principles of chemical structure and spectroscopy.
Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted NMR spectra for 4-Amino-2,8-bis(trifluoromethyl)quinoline are based on the known effects of substituent groups on chemical shifts in aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a broad signal for the amino group protons. The electron-withdrawing nature of the two trifluoromethyl groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted quinoline.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | 6.5 - 6.7 | s | - | Shielded by the adjacent amino group. |
| H5 | 7.8 - 8.0 | d | 7-9 | deshielded by proximity to the C8-CF₃ group. |
| H6 | 7.4 - 7.6 | t | 7-9 | Typical aromatic coupling. |
| H7 | 7.6 - 7.8 | d | 7-9 | Typical aromatic coupling. |
| NH₂ | 5.5 - 6.5 | br s | - | Broad signal due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be notable for the presence of quartets for the trifluoromethyl carbons due to C-F coupling. The chemical shifts of the quinoline ring carbons will be influenced by the positions of the amino and trifluoromethyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 148 - 152 (q, J ≈ 35 Hz) | Attached to a CF₃ group. |
| C3 | 100 - 105 | Shielded by the amino group. |
| C4 | 150 - 155 | Attached to the amino group. |
| C4a | 120 - 125 | Bridgehead carbon. |
| C5 | 125 - 130 | Aromatic carbon. |
| C6 | 122 - 127 | Aromatic carbon. |
| C7 | 128 - 133 | Aromatic carbon. |
| C8 | 130 - 135 (q, J ≈ 30 Hz) | Attached to a CF₃ group. |
| C8a | 145 - 150 | Bridgehead carbon. |
| C2-CF₃ | 120 - 125 (q, J ≈ 275 Hz) | Trifluoromethyl carbon. |
| C8-CF₃ | 123 - 128 (q, J ≈ 275 Hz) | Trifluoromethyl carbon. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct singlets for the two trifluoromethyl groups, as they are in different chemical environments.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| C2-CF₃ | -60 to -65 | s | Typical range for a CF₃ group on a heterocyclic ring. |
| C8-CF₃ | -55 to -60 | s | Slightly different environment compared to the C2-CF₃. |
NMR Experimental Protocol (Hypothetical)
A standard experimental protocol for acquiring NMR spectra of this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of 4-Amino-2,8-bis(trifluoromethyl)quinoline in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm and a sufficient number of scans.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of -40 to -80 ppm.
Caption: A generalized workflow for NMR spectroscopic analysis.
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 4-Amino-2,8-bis(trifluoromethyl)quinoline will be dominated by vibrations of the amino group, the aromatic quinoline core, and the carbon-fluorine bonds.
Table 4: Predicted IR Absorption Frequencies for 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium | Characteristic of a primary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Vibrations of the C-H bonds on the quinoline ring. |
| C=N and C=C Stretch (aromatic) | 1500 - 1650 | Strong | Multiple bands corresponding to the quinoline ring system. |
| N-H Bend | 1580 - 1620 | Medium | Deformation of the amino group. |
| C-F Stretch | 1100 - 1300 | Very Strong | Intense absorptions characteristic of trifluoromethyl groups. |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong | Bending vibrations of the aromatic C-H bonds. |
IR Experimental Protocol (Hypothetical)
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk, or by casting a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Caption: A streamlined workflow for FTIR spectroscopic analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-2,8-bis(trifluoromethyl)quinoline (Molecular Weight: 280.17 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak.[6]
Table 5: Predicted Key Mass-to-Charge Ratios (m/z) for 4-Amino-2,8-bis(trifluoromethyl)quinoline
| m/z | Ion | Rationale |
| 280 | [M]⁺ | Molecular ion. |
| 261 | [M - F]⁺ | Loss of a fluorine atom. |
| 211 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |
| 184 | [M - CF₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Mass Spectrometry Experimental Protocol (Hypothetical)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
Caption: A fundamental workflow for mass spectrometric analysis.
Comparative Analysis with 4-amino-2-methyl-8-(trifluoromethyl)quinoline
The experimental data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline provides a valuable reference point.[4][5] The primary difference in the predicted spectra of 4-Amino-2,8-bis(trifluoromethyl)quinoline arises from the replacement of the C2-methyl group with a C2-trifluoromethyl group.
-
¹H NMR: The absence of a methyl singlet (around 2.5 ppm) and a slight downfield shift of the H3 proton are expected.
-
¹³C NMR: The C2 signal will be a quartet and shifted significantly downfield. A new quartet for the C2-CF₃ carbon will appear.
-
¹⁹F NMR: An additional singlet for the C2-CF₃ group will be present.
-
IR: The strong C-F stretching bands will likely be more intense.
-
MS: The molecular weight will be higher by 54 units (CF₃ vs. CH₃). The fragmentation pattern will show the characteristic loss of CF₃.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of 4-Amino-2,8-bis(trifluoromethyl)quinoline. By leveraging established spectroscopic principles and making informed comparisons with a structurally similar analogue, we have constructed a detailed and scientifically grounded expectation of the NMR, IR, and Mass spectra for this compound. This information serves as a crucial resource for researchers in the field, aiding in the identification, characterization, and quality assessment of this important synthetic building block. The provided hypothetical experimental protocols offer a standardized approach for obtaining empirical data, which will be essential for validating and refining these predictions.
References
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]
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ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
- Kaur, K., et al. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 25(21), 5213.
- Sertbakan, T. R. (2018). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Celal Bayar University Journal of Science, 14(1), 45-54.
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The Trifluoromethyl Group: A Strategic Asset in Quinoline Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry and materials science. This powerful substituent profoundly alters the physicochemical and pharmacological properties of the parent molecule, offering a versatile tool to overcome common challenges in drug development, such as poor metabolic stability and insufficient bioavailability. This guide provides a comprehensive analysis of the multifaceted roles of the trifluoromethyl group in quinoline compounds. We will explore its impact on core molecular properties, detail robust synthetic methodologies, and examine its application in landmark drug molecules and emerging therapeutic agents. Through a synthesis of mechanistic insights, quantitative data, and field-proven protocols, this document serves as an essential resource for scientists seeking to harness the full potential of trifluoromethylated quinolines.
The Trifluoromethyl Group: A Unique Modulator of Molecular Properties
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dictated by the three highly electronegative fluorine atoms, which create a unique electronic and physical profile.[1] Understanding these intrinsic characteristics is fundamental to appreciating its impact on the quinoline core.
-
High Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element.[1] This results in a strong inductive electron-withdrawing effect (-I effect) from the CF₃ group, which significantly influences the electron density of the attached quinoline ring.[2]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[3][4] This property is critical for enhancing a molecule's ability to cross cellular membranes, a key factor in determining bioavailability and target engagement.[5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][4] This makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the metabolism of many drugs.[6]
-
Steric and Conformational Influence: While sterically larger than a hydrogen atom, the CF₃ group is comparable in size to a chlorine atom or an isopropyl group.[1][4] This steric bulk can be strategically employed to influence the conformation of a molecule, promoting a bioactive conformation or creating favorable van der Waals interactions within a protein's binding pocket.[3]
Physicochemical Impact of Trifluoromethylation on the Quinoline Scaffold
When appended to a quinoline ring, the CF₃ group's intrinsic properties translate into predictable and advantageous modifications of the molecule's overall physicochemical profile.
Modulation of Basicity (pKa)
The quinoline nitrogen atom imparts basicity to the scaffold. The strong electron-withdrawing nature of the CF₃ group significantly reduces the electron density on the quinoline ring system, thereby decreasing the basicity of the nitrogen atom.[2] This leads to a lower pKa value for the protonated quinoline. This modulation is crucial, as the ionization state of a drug molecule at physiological pH (around 7.4) affects its solubility, permeability, and interaction with biological targets.
Enhancement of Lipophilicity (LogP)
One of the most common applications of the CF₃ group is to increase a molecule's lipophilicity, measured as the LogP (the logarithm of the partition coefficient between octanol and water).[3] Increased lipophilicity often improves a compound's ability to permeate biological membranes, enhancing absorption and distribution.[4][5] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[1]
The following table summarizes the quantitative impact of the trifluoromethyl group on these key properties.
| Compound | Substitution Pattern | pKa | LogP | Rationale for Change |
| Quinoline | Unsubstituted | ~4.9 | ~2.0 | Baseline reference. |
| 6-(Trifluoromethyl)quinoline | 6-CF₃ | Lower than Quinoline | 3.25[7] | The CF₃ group's strong inductive effect withdraws electron density, reducing the basicity of the quinoline nitrogen. The inherent lipophilicity of the CF₃ group significantly increases the overall LogP value. |
| 2-(Trifluoromethyl)quinoline | 2-CF₃ | Significantly Lower | Higher than Quinoline | The proximity of the CF₃ group to the nitrogen atom results in a more pronounced electron-withdrawing effect, causing a greater reduction in pKa compared to substitution on the benzo ring. |
Note: Specific pKa and LogP values for all isomers are not consistently available in single sources and can vary based on experimental conditions. The trends, however, are well-established.
Blocking Metabolic Hotspots
A primary driver for incorporating CF₃ groups is to enhance metabolic stability.[6] Aromatic rings and methyl groups are often susceptible to oxidative metabolism by CYP enzymes. Replacing a metabolically labile hydrogen or methyl group on the quinoline ring with a robust CF₃ group effectively blocks this metabolic pathway.[2] This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately allowing for lower and less frequent dosing.[6]
Synthetic Strategies for Trifluoromethylated Quinolines
The introduction of a CF₃ group onto a quinoline scaffold can be achieved through two primary approaches: direct trifluoromethylation of a pre-formed quinoline ring or the use of CF₃-containing building blocks in the construction of the ring itself.[8]
Synthesis via CF₃-Containing Building Blocks
This is often a more reliable and regioselective method. A common strategy involves the use of trifluoromethyl ketones or related synthons that are incorporated into classical quinoline synthesis reactions, such as the Friedländer annulation.[9][10]
This method provides an efficient route to 4-(trifluoromethyl)quinolines from readily available starting materials.
-
Objective: To synthesize ethyl 6-chloro-2-phenyl-4-(trifluoromethyl)quinoline-3-carboxylate.
-
Materials:
-
2-Amino-5-chloro-2,2,2-trifluoroacetophenone (Substrate 1)
-
Ethyl 3-phenylpropynoate (Substrate 2)
-
(John-Phos)Au(MeCN)SbF₆ (Gold Catalyst)
-
Toluene (Solvent)
-
-
Procedure:
-
To a solution of 2-amino-5-chloro-2,2,2-trifluoroacetophenone (44.8 mg) and ethyl 3-phenylpropynoate (41.8 mg) in toluene, add the gold catalyst.
-
Stir the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80°C) for a designated time (e.g., 24-48 h), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient) to yield the desired product.[9]
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield for the example product is high (e.g., 88%).[9]
-
Diagram: General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel trifluoromethylated quinoline compounds.
Caption: Workflow for Synthesis and Evaluation of CF₃-Quinolines.
Applications in Drug Discovery: Case Studies
The strategic use of trifluoromethyl groups is evident in numerous successful drugs and clinical candidates. The quinoline scaffold, in particular, has been a fertile ground for this approach.
Antimalarial Agents: The Legacy of Mefloquine
Mefloquine is a classic example of a trifluoromethylated quinoline drug used for the prevention and treatment of malaria, especially against chloroquine-resistant strains.[11][12]
-
Structure: Mefloquine features two CF₃ groups at the 2- and 8-positions of the quinoline ring.[11]
-
Role of CF₃ Groups:
-
Metabolic Stability: The CF₃ groups protect the quinoline core from oxidative metabolism, contributing to the drug's long elimination half-life.[12][13]
-
Lipophilicity: The high lipophilicity conferred by the two CF₃ groups facilitates the drug's accumulation in the parasite's digestive vacuole.
-
Mechanism of Action: While its exact mechanism is complex, recent studies have shown that mefloquine inhibits protein synthesis in the parasite by binding directly to the 80S ribosome.[14] The CF₃ groups are critical for the overall molecular conformation and electronic properties that enable this binding.
-
Anticancer Agents
Trifluoromethylated quinolines have emerged as a promising class of compounds for cancer therapy.[15] Their mechanisms often involve the inhibition of key signaling pathways that drive cell proliferation and survival.
-
Case Study: A novel class of quinoline-derived trifluoromethyl alcohols was identified as potent growth inhibitors.[16] One compound, in particular, showed more potent anticancer activity against certain cell lines than the established chemotherapy drug cisplatin.[16]
-
Mechanism of Action: Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[15] The CF₃ group can enhance binding affinity to the kinase domain and improve the drug's pharmacokinetic profile, leading to greater efficacy.[3][15] For example, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a potent antiproliferative agent against leukemia cell lines.[17]
Other Therapeutic Areas
The versatility of trifluoromethylated quinolines extends to other disease areas. For instance, certain quinoline-derived trifluoromethyl alcohols have been identified as novel agents for epilepsy and neuropathic pain by acting as sodium channel blockers.[18]
Diagram: Impact of CF₃ on Drug Properties
This diagram illustrates the cascading effects of introducing a trifluoromethyl group on the key properties of a drug candidate.
Caption: Logical relationships of CF₃ group's impact on drug properties.
Conclusion and Future Outlook
The trifluoromethyl group is an indispensable tool in the design of modern quinoline-based compounds. Its ability to predictably enhance metabolic stability, modulate lipophilicity and basicity, and improve target binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[3] The case of mefloquine provides a powerful historical precedent, while ongoing research into trifluoromethylated quinolines as anticancer, antiepileptic, and analgesic agents highlights the continuing and expanding importance of this chemical motif.[16][18][19]
Future research will likely focus on developing more selective and efficient trifluoromethylation methodologies and exploring the impact of CF₃ groups in novel quinoline scaffolds targeting a wider range of diseases. As our understanding of structure-activity relationships deepens, the strategic placement of trifluoromethyl groups will remain a key tactic for medicinal chemists aiming to deliver the next generation of safe and effective therapies.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
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The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
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Trifluoromethyl group. Wikipedia.
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Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.
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Trifluoromethyl group. Grokipedia.
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SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.
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A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
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Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.
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Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis. Benchchem.
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Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes. RSC Publishing.
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(a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed.
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Comprehensive review on current developments of quinoline-based anticancer agents. DARU Journal of Pharmaceutical Sciences.
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Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols. Benchchem.
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8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
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Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
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a) Examples of trifluoromethylated quinoline drug molecules b) Recent... ResearchGate.
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An In-Depth Technical Guide on 4-Amino-2,8-bis(trifluoromethyl)quinoline: A Mefloquine Analog for Antimalarial Drug Discovery
Abstract
The persistent challenge of drug resistance in Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Mefloquine, a potent quinoline methanol derivative, has been a cornerstone of malaria chemoprophylaxis and treatment, but its utility is hampered by the emergence of resistant parasite strains and a notable neuropsychiatric side effect profile. This technical guide provides a comprehensive overview of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a structural analog of mefloquine, as a promising candidate for next-generation antimalarial research. By replacing the α-aminomethanol side chain of mefloquine with a simple amino group, this analog presents a simplified chemical scaffold that may offer an altered efficacy and safety profile. This document details a proposed synthetic pathway, delves into the anticipated mechanism of action based on related compounds, and provides robust, field-proven protocols for its comprehensive biological evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel and effective antimalarial therapeutics.
Introduction: The Rationale for Mefloquine Analogs
Quinoline-containing compounds have long been a vital part of our chemotherapeutic arsenal against malaria[1]. Mefloquine, characterized by its 2,8-bis(trifluoromethyl)quinoline core, is highly effective against the erythrocytic stages of Plasmodium species and has been particularly valuable against chloroquine-resistant strains[2]. Its primary mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic accumulation of free heme[3].
Despite its efficacy, the clinical use of mefloquine is associated with two significant liabilities: the selection for resistant parasites and a range of neuropsychiatric adverse effects. Resistance is often linked to mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene, which can modulate the parasite's susceptibility to the drug[4][5]. The neurotoxicity is a major concern for patient compliance and limits its use in certain populations.
This has spurred the development of mefloquine analogs with the aim of:
-
Overcoming Resistance: Modifying the chemical structure to evade existing resistance mechanisms.
-
Improving the Safety Profile: Altering the molecule's physicochemical properties to, for example, reduce its penetration of the blood-brain barrier.
-
Simplifying Synthesis: Creating structurally simpler analogs that are more amenable to large-scale, cost-effective synthesis.
4-Amino-2,8-bis(trifluoromethyl)quinoline represents a strategic simplification of the mefloquine scaffold. The replacement of the complex α-(2-piperidyl)methanol group at the 4-position with a simple amino group significantly alters the molecule's size, polarity, and potential for hydrogen bonding, while retaining the critical 2,8-bis(trifluoromethyl)quinoline core believed to be crucial for antimalarial activity[6]. This guide provides the foundational knowledge and experimental framework to rigorously investigate the potential of this intriguing analog.
Chemical Synthesis and Characterization
While 4-Amino-2,8-bis(trifluoromethyl)quinoline is commercially available from several suppliers for research purposes[2][7][8], a robust and scalable synthetic route is essential for any drug development program. The following proposed synthesis is a multi-step process based on established quinoline chemistry.
Proposed Synthetic Pathway
The synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline can be logically approached in three main stages, starting from commercially available precursors.
Caption: Proposed three-step synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Step 1)
This protocol is adapted from established Conrad-Limpach reactions for the synthesis of 4-quinolinols[9].
-
Reagents and Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Round-bottomed flask with a mechanical stirrer and nitrogen inlet
-
Ice water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottomed flask, add 2-(Trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
Carefully add polyphosphoric acid (approx. 10 parts by weight relative to the aniline).
-
Heat the reaction mixture to 150°C under a nitrogen atmosphere with vigorous stirring for 3 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Allow the mixture to cool slightly before carefully pouring it into a beaker of vigorously stirred ice water. A yellow precipitate should form.
-
Filter the precipitate under vacuum and wash thoroughly with cold distilled water.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2.2.2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline (Step 2)
This is a standard chlorination procedure for converting a 4-quinolinol to a 4-chloroquinoline.
-
Reagents and Materials:
-
2,8-Bis(trifluoromethyl)-4-quinolinol
-
Phosphorus oxychloride (POCl₃)
-
Reflux condenser
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 2,8-Bis(trifluoromethyl)-4-quinolinol (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction to completion by TLC.
-
Allow the reaction to cool to room temperature.
-
Very carefully, pour the reaction mixture onto crushed ice in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2.2.3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline (Step 3)
This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing 4-aminoquinolines[10][11].
-
Reagents and Materials:
-
4-Chloro-2,8-bis(trifluoromethyl)quinoline
-
An ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)
-
A suitable solvent (e.g., DMSO, ethanol)
-
Sealed reaction vessel (if using volatile ammonia)
-
-
Procedure (Example using microwave synthesis):
-
In a microwave reaction vial, combine 4-Chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq), an excess of the amine source, and a suitable solvent like DMSO[11].
-
Seal the vial and heat in a microwave reactor to 140-180°C for 20-30 minutes.
-
Monitor the reaction to completion by TLC.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized 4-Amino-2,8-bis(trifluoromethyl)quinoline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Evaluation: A Framework for Investigation
As specific biological data for 4-Amino-2,8-bis(trifluoromethyl)quinoline is not extensively published, this section provides a comprehensive suite of protocols for its evaluation as an antimalarial agent.
Predicted Mechanism of Action
Based on its structural similarity to other 4-aminoquinolines, the primary mechanism of action for 4-Amino-2,8-bis(trifluoromethyl)quinoline is hypothesized to be the inhibition of hemozoin formation[3].
Caption: Hypothesized mechanism of action via inhibition of hemozoin formation.
The weak basicity of the 4-amino group is expected to lead to the accumulation of the protonated drug in the acidic digestive vacuole of the parasite. Here, it is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of toxic heme and leading to oxidative stress and parasite death[3].
In Vitro Antimalarial Activity
Protocol 3.2.1: In Vitro Susceptibility Testing against P. falciparum
This protocol determines the 50% inhibitory concentration (IC₅₀) of the compound against both drug-sensitive and drug-resistant strains of P. falciparum.
-
Materials:
-
P. falciparum strains (e.g., 3D7 - sensitive, K1, W2 - resistant)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Test compound dissolved in DMSO, with serial dilutions prepared.
-
-
Experimental Workflow:
Caption: Workflow for in vitro antimalarial susceptibility testing.
-
Data Analysis:
-
IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.
-
The activity should be compared against standard antimalarials like chloroquine and mefloquine.
-
In Vivo Efficacy
Protocol 3.3.1: 4-Day Suppressive Test in P. berghei-infected Mice
This is the standard primary in vivo screening model to assess the antimalarial efficacy of a test compound[12].
-
Materials:
-
BALB/c mice
-
Plasmodium berghei ANKA strain
-
Test compound formulated for oral administration (e.g., in 7% Tween-80, 3% ethanol).
-
Giemsa stain
-
Microscope
-
-
Procedure:
-
Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses, positive control like chloroquine).
-
Administer the first dose of the drug orally 2-4 hours post-infection.
-
Continue daily dosing for a total of four consecutive days (Days 0, 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite growth inhibition relative to the vehicle-treated control group.
-
Cytotoxicity Assessment
Protocol 3.4.1: In Vitro Cytotoxicity against a Mammalian Cell Line
This assay determines the potential toxicity of the compound to mammalian cells, allowing for the calculation of a selectivity index.
-
Materials:
-
A mammalian cell line (e.g., HEK293T or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Resazurin-based assay reagent (e.g., alamarBlue)
-
Test compound dissolved in DMSO.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the resazurin-based reagent and incubate for a further 2-4 hours.
-
Measure fluorescence or absorbance on a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
-
Selectivity Index (SI):
-
The SI is a crucial parameter indicating the compound's therapeutic window.
-
SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)
-
A higher SI value is desirable, indicating greater selectivity for the parasite.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The biological data obtained for 4-Amino-2,8-bis(trifluoromethyl)quinoline should be interpreted in the context of known SAR for mefloquine and other 4-aminoquinolines.
| Compound | Structure | In Vitro Activity (IC₅₀) | In Vivo Efficacy | Reference |
| Mefloquine | 2,8-bis(CF₃)-quinoline with α-(2-piperidyl)methanol at C4 | Potent, strain-dependent | Effective | [13] |
| 4-Amino-2,8-bis(trifluoromethyl)quinoline | 2,8-bis(CF₃)-quinoline with NH₂ at C4 | To be determined | To be determined | N/A |
| Analog 1 | N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | Not reported | 66% parasitemia reduction in mice | [14] |
| Analog 2 | 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | 4.8 µg/mL (D10 strain) | Not reported | [15] |
| Analog 3 | A 2,8-bis(trifluoromethyl)quinoline derivative | 0.083 µM (3-fold > Chloroquine) | Not reported | [6] |
Key Discussion Points:
-
Role of the 4-Position Substituent: The primary structural difference between mefloquine and the title compound is the substituent at the 4-position. The absence of the bulky, basic piperidine methanol side chain will significantly impact the compound's lipophilicity, basicity (pKa), and overall three-dimensional shape. This will likely alter its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potentially its interaction with efflux pumps associated with resistance, such as PfMDR1.
-
Impact of Trifluoromethyl Groups: The two trifluoromethyl groups at the 2 and 8 positions are strong electron-withdrawing groups. They are known to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within the parasite[6]. It is expected that these groups will contribute significantly to the intrinsic antimalarial activity of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
-
Potential for Reduced Neurotoxicity: Mefloquine's neurotoxicity is a significant clinical concern. By removing the complex side chain, 4-Amino-2,8-bis(trifluoromethyl)quinoline may exhibit a different profile of central nervous system penetration, potentially leading to a wider therapeutic window. This is a critical hypothesis to be tested in further preclinical studies.
Conclusion and Future Directions
4-Amino-2,8-bis(trifluoromethyl)quinoline presents a compelling starting point for the development of new antimalarial agents derived from the well-validated mefloquine scaffold. Its simplified structure offers potential advantages in terms of synthesis and may lead to an improved safety profile. The lack of comprehensive public data on its biological activity underscores the opportunity for novel research in this area.
This technical guide provides the necessary rationale, a plausible synthetic route, and a robust set of experimental protocols to thoroughly investigate its potential. Future research should focus on:
-
Comprehensive In Vitro Profiling: Testing against a broad panel of drug-sensitive and drug-resistant P. falciparum and P. vivax clinical isolates.
-
Pharmacokinetic and Metabolism Studies: Evaluating its oral bioavailability, half-life, and metabolic stability.
-
Advanced In Vivo Studies: Assessing its efficacy in curative and prophylactic malaria models.
-
Preliminary Toxicology: In-depth assessment of its cytotoxic and potential neurotoxic effects in comparison to mefloquine.
By systematically applying the methodologies outlined in this guide, the scientific community can effectively evaluate 4-Amino-2,8-bis(trifluoromethyl)quinoline and determine its viability as a lead compound in the critical fight against malaria.
References
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Biot, C., Nosten, F., Fraisse, L., et al. (2011). The enantiomers of the antimalarial drug mefloquine: a mirror image? Malaria Journal, 10(1), 214. [Link]
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de Souza, N. B., Carmo, A. M. L., Lagatta, D. C., et al. (2013). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. ACS Medicinal Chemistry Letters, 4(10), 973–977. [Link]
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de Kock, C., Smith, P. J., Egan, T. J., et al. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PLoS ONE, 7(5), e37259. [Link]
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Garg, M., Kumar, M., & Kumar, A. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4237–4240. [Link]
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Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231–240. [Link]
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Chavain, N., & Marhadour, S. (2014). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 13(1), 40. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6969. [Link]
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Garg, M., Kumar, M., & Kumar, A. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4237–4240. [Link]
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de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 23(24), 2636–2654. [Link]
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de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 21(10), 1373. [Link]
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Ślósarczyk, M., & Godyń, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6598. [Link]
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Ross, L. S., Dhingra, S. K., Mok, S., et al. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 131–154. [Link]
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Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231–240. [Link]
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Biot, C., Nosten, F., Fraisse, L., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 10, 69. [Link]
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Biot, C., Nosten, F., Fraisse, L., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 10, 69. [Link]
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Kumar, S. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 1-8. [Link]
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De, D., Krogstad, D. J., Byers, L. D., & Krogstad, D. J. (1998). In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. Journal of medicinal chemistry, 41(25), 4918–4926. [Link]
-
Parapini, S., Basilico, N., Pasini, E., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 24(21), 3878. [Link]
-
Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Fundamental & clinical pharmacology, 17(2), 147–153. [Link]
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Sharma, P., & Kumar, V. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1369655. [Link]
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Sharma, P., & Kumar, V. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1369655. [Link]
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PubChem. (n.d.). Mefloquine. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline protocol
An Application Note and Detailed Protocol for the Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
Introduction
4-Amino-2,8-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of two trifluoromethyl groups imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable scaffold for the development of novel therapeutic agents and materials.[1] This quinoline core is structurally related to important antimalarial drugs like mefloquine, suggesting its potential as a key intermediate in medicinal chemistry research.[2][3]
This document provides a comprehensive, three-step synthetic protocol for obtaining 4-Amino-2,8-bis(trifluoromethyl)quinoline, commencing from commercially available starting materials. As a self-validating guide, it not only details the procedural steps but also elucidates the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Overall Synthetic Strategy
The synthesis is designed as a robust three-part sequence:
-
Step 1: Conrad-Limpach Cyclization to construct the core quinoline heterocycle, yielding 2,8-Bis(trifluoromethyl)quinolin-4-ol.
-
Step 2: Chlorination to activate the 4-position by converting the hydroxyl group into a more reactive leaving group, forming 4-Chloro-2,8-bis(trifluoromethyl)quinoline.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) to install the primary amino group at the 4-position, affording the final target molecule.
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Application Notes and Protocols for 4-Amino-2,8-bis(trifluoromethyl)quinoline
Introduction: The Scientific Rationale for Investigating 4-Amino-2,8-bis(trifluoromethyl)quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The compound 4-Amino-2,8-bis(trifluoromethyl)quinoline is a structurally intriguing analog of the well-known antimalarial drug mefloquine. The presence of two trifluoromethyl groups at the C2 and C8 positions is anticipated to significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, potentially leading to altered biological activity and pharmacokinetics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of 4-Amino-2,8-bis(trifluoromethyl)quinoline. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, offering a robust framework for investigating the therapeutic potential of this compound.
Physicochemical Characterization
A fundamental understanding of the physicochemical properties of 4-Amino-2,8-bis(trifluoromethyl)quinoline is paramount for the design and interpretation of biological assays. Key parameters such as solubility and stability directly influence compound handling, formulation, and bioavailability.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential for oral bioavailability.[3] Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive profile.[4]
Table 1: Physicochemical Properties of 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Property | Method | Typical Conditions |
| Kinetic Solubility | Nephelometry or Centrifugation/LC-MS | 2% DMSO in 50 mM phosphate buffer, pH 7.4; 2h incubation at room temperature. |
| Thermodynamic Solubility | Shake-Flask Method with LC-MS/MS | Excess solid in buffer (pH 7.4, 6.5, 5.0); 24h agitation at 37°C. |
| Chemical Formula | - | C₁₁H₆F₆N₂ |
| Molecular Weight | - | 280.17 g/mol |
| CAS Number | - | 917561-99-0 |
Protocol 1: Kinetic Aqueous Solubility Determination
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5]
Materials:
-
4-Amino-2,8-bis(trifluoromethyl)quinoline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
50 mM Phosphate Buffer, pH 7.4
-
96-well microplate
-
Plate shaker
-
Nephelometer or a plate reader with UV/Vis or LC-MS/MS capabilities
Procedure:
-
Prepare a 10 mM stock solution of 4-Amino-2,8-bis(trifluoromethyl)quinoline in DMSO.
-
Perform serial dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to the phosphate buffer in a 96-well plate to achieve a final DMSO concentration of 2% and a range of compound concentrations (e.g., 1-200 µM).
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant concentration by a suitable method like LC-MS/MS.[4]
Chemical Synthesis
The synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline is a multi-step process. The following protocols outline a logical and experimentally validated pathway.
Caption: Synthetic workflow for 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Protocol 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
This procedure is adapted from established methods for the synthesis of substituted quinolinols.[6]
Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Round-bottom flask with reflux condenser
-
Ice water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
Carefully add polyphosphoric acid (approx. 10 eq by weight).
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully quench by pouring it into ice water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline
This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.[7]
Materials:
-
2,8-Bis(trifluoromethyl)-4-quinolinol
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
-
Round-bottom flask with reflux condenser
-
Ice water
-
12 N Sodium hydroxide solution
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 2,8-bis(trifluoromethyl)-4-quinolinol in phosphorus oxychloride (a significant excess, e.g., 10-20 equivalents).
-
Reflux the mixture for 8 hours.
-
Carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue onto ice water and basify to pH 12-13 with 12 N sodium hydroxide solution.
-
Extract the mixture with methylene chloride, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.[7]
Protocol 4: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
This final step involves a nucleophilic aromatic substitution (SNAr) reaction.[8][9]
Materials:
-
2,8-Bis(trifluoromethyl)-4-chloroquinoline
-
Ammonia in dioxane or ethanol (saturated solution)
-
Sealed pressure tube
-
Heating block or oil bath
Procedure:
-
Dissolve 2,8-bis(trifluoromethyl)-4-chloroquinoline in a saturated solution of ammonia in dioxane or ethanol in a sealed pressure tube.
-
Heat the mixture to 120-150°C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Biological Evaluation: In Vitro Assays
The following protocols are designed to assess the potential antimalarial and general cytotoxic activities of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Protocol 5: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This fluorescence-based assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against Plasmodium falciparum.[10] The SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.[11]
Caption: Workflow for the SYBR Green I antiplasmodial assay.
Materials:
-
Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 strain)
-
Human red blood cells (RBCs)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 4-Amino-2,8-bis(trifluoromethyl)quinoline in culture medium in a 96-well plate. Include a no-drug control and a known antimalarial (e.g., chloroquine) as a positive control.
-
Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit.
-
Add the parasite culture to each well of the drug-diluted plate.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[12]
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Protocol 6: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of 4-Amino-2,8-bis(trifluoromethyl)quinoline in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Biological Evaluation: In Vivo Models
For compounds showing promising in vitro activity and low cytotoxicity, in vivo evaluation is the next critical step. The Peters' four-day suppressive test is a standard model for assessing the efficacy of antimalarial compounds.[15]
Protocol 7: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)
This model evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[16]
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino mice (6-8 weeks old)
-
Vehicle for compound administration (e.g., 7% Tween 80 in distilled water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on day 0.[17]
-
Randomize the infected mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Administer the test compound and controls orally or intraperitoneally once daily for four consecutive days (day 0 to day 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.
Data Interpretation and Concluding Remarks
The data generated from these protocols will provide a comprehensive initial assessment of the potential of 4-Amino-2,8-bis(trifluoromethyl)quinoline as a therapeutic agent. A high selectivity index (CC₅₀/IC₅₀) from the in vitro assays is a key indicator of a promising compound. Significant suppression of parasitemia in the in vivo model would further warrant progression into more advanced preclinical studies.
It is imperative to meticulously document all experimental parameters and results. The structural modifications in 4-Amino-2,8-bis(trifluoromethyl)quinoline compared to existing antimalarials like mefloquine may lead to a unique pharmacological profile. Therefore, further mechanistic studies, such as heme polymerization inhibition assays or target-based screening, may be warranted based on the initial findings. These application notes provide the foundational methodologies for embarking on a thorough and scientifically rigorous investigation of this promising quinoline derivative.
References
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Anonymous. (n.d.). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC. Retrieved from [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
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Chlebek, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Retrieved from [Link]
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Solomon, V. R., et al. (2005). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PLOS ONE. Retrieved from [Link]
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Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC. Retrieved from [Link]
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WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]
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Kappes, B., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. Retrieved from [Link]
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Peters, W. (1975). The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171. Retrieved from [Link]
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ResearchGate. (n.d.). Peter 4 days' suppressive test experimental design. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. Retrieved from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
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Singh, K., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. Retrieved from [Link]
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Roberts, A. L., et al. (1996). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]
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Wang, P., et al. (2012). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. Retrieved from [Link]
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Szymańska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved from [Link]
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Fidock, D. A., et al. (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Retrieved from [Link]
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Zhang, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]
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van Tonder, A., et al. (2015). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Solomon, V. R., et al. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. ResearchGate. Retrieved from [Link]
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de Piller, R. B., et al. (2019). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC. Retrieved from [Link]
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YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). Retrieved from [Link]
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Application Notes and Protocols for 4-Amino-2,8-bis(trifluoromethyl)quinoline in Anticancer Drug Discovery
Introduction: The Quinoline Scaffold and the Promise of Fluorination in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Historically recognized for its role in antimalarial drugs like chloroquine, the quinoline framework has increasingly demonstrated significant potential in oncology.[2][3][4] The versatility of the quinoline core allows for substitutions that can modulate its physicochemical properties and target specificity, making it a fertile ground for the development of novel anticancer agents.[1] Several quinoline-based drugs, such as bosutinib and neratinib, have been approved for cancer treatment, primarily functioning as tyrosine kinase inhibitors.[4]
The introduction of trifluoromethyl (CF₃) groups into drug candidates is a well-established strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. In the context of the quinoline scaffold, the incorporation of two trifluoromethyl groups at the 2 and 8 positions, combined with an amino group at the 4-position, yields 4-amino-2,8-bis(trifluoromethyl)quinoline. This molecule represents a compelling candidate for anticancer drug discovery, leveraging the established anticancer potential of the 4-aminoquinoline core with the advantageous properties imparted by trifluoromethyl substituents. These modifications are anticipated to influence the molecule's interaction with various biological targets and enhance its overall efficacy.
This guide provides a comprehensive overview of the application of 4-amino-2,8-bis(trifluoromethyl)quinoline in anticancer research, detailing its potential mechanisms of action, and providing robust protocols for its synthesis and biological evaluation.
Postulated Mechanisms of Antitumor Activity
While direct studies on 4-amino-2,8-bis(trifluoromethyl)quinoline are emerging, the extensive research on analogous quinoline derivatives allows us to postulate several likely mechanisms of action. The presence of the 4-aminoquinoline core is crucial, as this class of compounds is known to interfere with multiple key pathways in cancer progression.[5]
Inhibition of Receptor Tyrosine Kinases (RTKs)
4-Aminoquinazoline and 4-aminoquinoline analogs are potent inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR).[6] Overexpression of EGFR is a hallmark of many solid tumors, leading to uncontrolled cell proliferation and survival. The 4-aminoquinoline scaffold can act as a classic receptor inhibitor, interfering with downstream signaling cascades like the RAS-MAPK and PI3K/Akt/mTOR pathways.[4][5][7]
Caption: Postulated inhibition of the EGFR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with quinoline derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[8] Studies on similar compounds have shown that they can halt the cell cycle at the G0/G1 or G1 phase, preventing cancer cells from progressing through their normal division cycle.[4][9] This is often accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Modulation of Other Kinases and Signaling Pathways
Recent studies have identified other potential targets for trifluoromethyl-substituted anilinoquinolines. For instance, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) has been pinpointed as a potential target, with inhibition leading to significant anticancer efficacy in xenograft models.[8] Furthermore, the ability of 4-aminoquinolines to act as lysosomotropic agents can disrupt autophagy, a critical process for cancer cell survival, further enhancing their cytotoxic effects.[5] Other potential targets include Pyruvate Kinase M2 (PKM2), which is upregulated in many cancers and plays a role in metabolic reprogramming.[10]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 4-amino-2,8-bis(trifluoromethyl)quinoline.
Protocol 1: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
The synthesis of 4-aminoquinolines can be achieved through various strategies, with nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor being a common and effective method.[11]
Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
This step involves a cyclization reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Materials: 2-(Trifluoromethyl)aniline, ethyl 4,4,4-trifluoro-3-oxobutanoate, polyphosphoric acid, dichloromethane, anhydrous magnesium sulfate, ice.
-
Procedure:
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate in equimolar amounts.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 120-150°C with stirring under a nitrogen atmosphere for 3 hours.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture into ice water with vigorous stirring to precipitate the product.[12]
-
Filter the resulting precipitate and wash with cold distilled water to obtain the crude 2,8-bis(trifluoromethyl)-4-quinolinol. The product can be further purified by extraction with dichloromethane and subsequent drying and concentration.[12]
-
Step 2: Chlorination of 2,8-Bis(trifluoromethyl)-4-quinolinol
-
Materials: 2,8-Bis(trifluoromethyl)-4-quinolinol, phosphorus oxychloride (POCl₃), triethylamine (or another suitable base).
-
Procedure:
-
Suspend the 2,8-bis(trifluoromethyl)-4-quinolinol in an excess of phosphorus oxychloride.
-
Add a catalytic amount of a suitable base, such as triethylamine.
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2,8-bis(trifluoromethyl)quinoline.
-
Step 3: Amination of 4-Chloro-2,8-bis(trifluoromethyl)quinoline
-
Materials: 4-Chloro-2,8-bis(trifluoromethyl)quinoline, ammonia source (e.g., ammonium hydroxide, formamide), copper(I) iodide (as a catalyst, if necessary), solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the 4-chloro-2,8-bis(trifluoromethyl)quinoline in a suitable solvent in a pressure vessel.
-
Add the ammonia source and a catalytic amount of copper(I) iodide.
-
Heat the mixture at a specified temperature (e.g., 120-140°C) for several hours.
-
After cooling, partition the reaction mixture between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-amino-2,8-bis(trifluoromethyl)quinoline.
-
Caption: Synthetic workflow for 4-amino-2,8-bis(trifluoromethyl)quinoline.
Protocol 2: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for determining cell density based on the measurement of cellular protein content.[13]
-
Materials:
-
Selected cancer cell lines (e.g., PC-3 for prostate, K562 for leukemia, HeLa for cervical cancer).[14]
-
Complete culture medium appropriate for the cell lines.
-
4-Amino-2,8-bis(trifluoromethyl)quinoline (dissolved in DMSO).
-
Cold 50% (w/v) Trichloroacetic acid (TCA).
-
1% Acetic acid.
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
-
10 mM Tris base solution.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with serial dilutions of 4-amino-2,8-bis(trifluoromethyl)quinoline and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Terminate the assay by adding cold 50% TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[13]
-
Wash the plates five times with tap water and allow them to air dry.[13]
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.[13]
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ (half-maximal inhibitory concentration) values.
-
Protocol 3: Analysis of PI3K/Akt/mTOR Signaling Pathway by Western Blotting
This protocol allows for the investigation of the compound's effect on key proteins within a specific signaling pathway.[13]
-
Materials:
-
Cancer cell line of interest.
-
4-Amino-2,8-bis(trifluoromethyl)quinoline.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with 4-amino-2,8-bis(trifluoromethyl)quinoline at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and analyze the band intensities.
-
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and concise tabular format to facilitate structure-activity relationship (SAR) analysis and comparison with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control (e.g., Cisplatin) IC₅₀ (µM) |
| PC-3 | Prostate Cancer | [Experimental Value] | [Experimental Value] |
| K562 | Leukemia | [Experimental Value] | [Experimental Value] |
| HeLa | Cervical Cancer | [Experimental Value] | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |
Note: The IC₅₀ values are to be determined experimentally.
Conclusion and Future Directions
4-Amino-2,8-bis(trifluoromethyl)quinoline stands as a promising scaffold for the development of novel anticancer therapeutics. Its design rationally combines the proven anticancer activity of the 4-aminoquinoline core with the beneficial properties of trifluoromethyl groups. The multifaceted potential mechanisms of action, including kinase inhibition and induction of apoptosis, suggest that it may be effective against a range of malignancies. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and elucidate the precise molecular mechanisms of this compound.
Future research should focus on comprehensive in vivo studies using xenograft and patient-derived xenograft (PDX) models to validate the in vitro findings. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical setting. The exploration of combination therapies, where 4-amino-2,8-bis(trifluoromethyl)quinoline is used as an adjuvant to sensitize tumors to existing chemotherapies, also presents an exciting avenue for future development.[5]
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Al-Ostoot, F. H., Al-Ghorbani, M., Abumhmed, A. A., Rassem, H. H., Al-Mekhlafi, A. M., Al-Sayari, A. A., ... & Al-Salahi, R. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Frontiers in Chemistry. [Link]
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Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal chemistry (Shariqah (United Arab Emirates)), 19(9), 848–858. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., Alanazi, M. M., Aouad, M. R., & El-Sayed, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235–3245. [Link]
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Al-Nuri, M., Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1850. [Link]
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Radi, M., Brullo, C., Crespan, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2549. [Link]
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Biot, C., Nosten, F., Fraisse, L., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 10, 79. [Link]
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- 7. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Using 4-Amino-2,8-bis(trifluoromethyl)quinoline as a chemical building block.
An Application Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Strategic Importance of a Fluorinated Building Block
4-Amino-2,8-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound that has garnered significant attention as a chemical building block, particularly in the field of drug discovery and development.[1][2] Its structure is characterized by a quinoline core, a pharmacologically significant scaffold found in numerous natural products and synthetic drugs.[2][3][4][5] The strategic placement of two trifluoromethyl (-CF₃) groups at the 2 and 8 positions dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for creating novel therapeutic agents.[6] The presence of the primary amino group at the 4-position provides a versatile chemical handle for a wide array of synthetic transformations, allowing for the systematic exploration of chemical space.
This guide serves as a comprehensive technical resource for researchers, providing insights into the properties, reactivity, and practical applications of 4-amino-2,8-bis(trifluoromethyl)quinoline. We will delve into detailed protocols for its use in synthetic chemistry and explore its role as a key pharmacophoric subunit, most notably in the development of next-generation antimalarial compounds.[6][7]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The two electron-withdrawing -CF₃ groups significantly impact the electron density of the quinoline ring system and the basicity of the 4-amino group.
Table 1: Physicochemical Properties of 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Property | Value | Source |
| CAS Number | 917561-99-0 | [8][9] |
| Molecular Formula | C₁₁H₆F₆N₂ | [8][9] |
| Molecular Weight | 280.17 g/mol | [8][9] |
| Appearance | Solid | [8] |
| InChI Key | JIVITABMOYYSAY-UHFFFAOYSA-N | [8] |
Synthesis and Derivatization Logic
The utility of 4-amino-2,8-bis(trifluoromethyl)quinoline as a building block stems from the reactivity of its 4-amino group. This nucleophilic center is the primary site for diversification. Understanding the synthesis of its immediate precursor, 4-chloro-2,8-bis(trifluoromethyl)quinoline, provides crucial context for its application.
The common synthetic route begins with a cyclization reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA) to yield 2,8-bis(trifluoromethyl)quinolin-4-ol.[6][13] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to produce the highly reactive 4-chloro-2,8-bis(trifluoromethyl)quinoline.[6] This 4-chloro derivative is the key intermediate for introducing the 4-amino group via nucleophilic aromatic substitution (SNAr) or for direct coupling with various nucleophiles.[14][15][16]
Application Notes: The 4-Amino Group as a Synthetic Hub
The 4-amino group is a versatile handle for constructing a diverse library of molecules. Its nucleophilicity allows for reactions with a wide range of electrophiles. The electron-withdrawing nature of the quinoline core, intensified by the -CF₃ groups, somewhat attenuates the nucleophilicity of the amine compared to a simple aniline, a factor to consider when selecting reaction conditions.
Key transformations include:
-
N-Arylation/N-Alkylation: Forming C-N bonds via reactions with aryl or alkyl halides. This is fundamental for extending the molecular framework.
-
Amide and Sulfonamide Formation: Acylation with acyl chlorides, carboxylic acids (using coupling agents), or sulfonyl chlorides to introduce carbonyl and sulfonyl functionalities, which are prevalent in bioactive molecules.
-
Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates, adding hydrogen bond donor/acceptor capabilities crucial for molecular recognition.
Protocols for Derivatization
The following protocols are generalized methodologies. Researchers should optimize conditions based on the specific substrates used. All reactions should be conducted in a well-ventilated fume hood, adhering to appropriate safety precautions.
Protocol 1: General Procedure for N-Acylation (Amide Formation)
This protocol describes the reaction of the title compound with an acyl chloride to form an N-acylated quinoline derivative.
Rationale: The formation of an amide bond is one of the most robust and common reactions in medicinal chemistry. Using an acyl chloride is a highly efficient method. A non-nucleophilic organic base, such as triethylamine or DIPEA, is required to neutralize the HCl generated during the reaction, driving it to completion.
Materials:
-
4-Amino-2,8-bis(trifluoromethyl)quinoline
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-amino-2,8-bis(trifluoromethyl)quinoline (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Caution: Acyl chlorides are often moisture-sensitive and corrosive.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is for coupling the aminoquinoline with an aryl halide, a powerful method for creating complex biaryl amine structures.
Rationale: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. It allows for the coupling of amines with aryl halides under relatively mild conditions, which would be difficult to achieve via traditional SNAr. The choice of palladium catalyst and ligand is crucial and often requires screening for optimal results. A strong, non-nucleophilic base is required for the catalytic cycle.
Materials:
-
4-Amino-2,8-bis(trifluoromethyl)quinoline
-
Aryl halide (e.g., bromobenzene, aryl triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Base (e.g., Cs₂CO₃, NaOt-Bu)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 eq), 4-amino-2,8-bis(trifluoromethyl)quinoline (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.0 eq) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula or syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography to isolate the N-arylated product.
Case Study: Application in Antimalarial Drug Design
The 2,8-bis(trifluoromethyl)quinoline core is a key pharmacophore found in the antimalarial drug mefloquine.[6] Researchers have leveraged 4-amino-2,8-bis(trifluoromethyl)quinoline as a building block to create novel hybrids, combining its structural features with those of other antimalarial agents like amodiaquine.[6] This molecular hybridization strategy aims to develop compounds with improved potency, particularly against drug-resistant strains of Plasmodium falciparum.[6][7]
In one such approach, the 4-amino group of the title compound is used as a nucleophile to displace a chlorine atom from a different heterocyclic system, or it is acylated with a linker that is then attached to another pharmacophore.[6] This modular approach allows for the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies.[7]
Safety and Handling
As a laboratory chemical, 4-amino-2,8-bis(trifluoromethyl)quinoline must be handled with appropriate care.
-
Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[17][18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][17]
-
Incompatible Materials: Avoid strong oxidizing agents.[17]
In case of accidental exposure, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes.[17] If ingested, seek immediate medical attention.[17] Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[8][17]
References
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]
-
SAFETY DATA SHEET - 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. XiXisys. [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. National Institutes of Health (PMC). [Link]
-
Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. ResearchGate. [Link]
-
INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health (PMC). [Link]
-
(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
- Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health (Journal of Medicinal Chemistry). [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]
-
Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. ResearchGate. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (PMC). [Link]
-
Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (PMC). [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 4-Amino-2,8-bis(trifluoromethyl)quinoline for Biological Assays
Abstract
The 4-amino-2,8-bis(trifluoromethyl)quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, owing to its unique physicochemical properties imparted by the trifluoromethyl groups. This document provides a comprehensive guide for the derivatization of this core scaffold, its characterization, and its application in biological assays. We present detailed, field-proven protocols for the synthesis of a representative amide derivative and its utilization as a fluorescent probe in cellular imaging and fluorescence quenching assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile fluorophore.
Introduction: The Quinoline Scaffold in Biological Research
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to numerous synthetic and natural products with a wide spectrum of biological activities.[1] The versatility of the quinoline ring system allows for extensive chemical modification, making it a valuable starting point in drug discovery campaigns for anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[1] The 4-aminoquinoline substructure, in particular, has a long and successful history in the development of antimalarial drugs, such as chloroquine.[2]
The introduction of trifluoromethyl groups onto the quinoline scaffold dramatically alters its electronic and lipophilic properties. This can lead to enhanced metabolic stability, increased membrane permeability, and unique photophysical characteristics, making 2,8-bis(trifluoromethyl)quinoline derivatives particularly attractive for the development of targeted therapeutics and advanced biological probes. This application note will focus on the derivatization of the 4-amino position of this scaffold, a key handle for introducing diverse functionalities.
Synthesis of the 4-Amino-2,8-bis(trifluoromethyl)quinoline Scaffold
The synthesis of the target scaffold begins with the construction of the quinoline core, followed by the introduction of the amino group at the 4-position. A common and effective method involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by conversion of the resulting quinolinol to the 4-aminoquinoline.
Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
The synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol can be achieved through the reaction of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a strong acid catalyst such as polyphosphoric acid.[3]
Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
| Reagent/Material | Quantity | Notes |
| 2-(Trifluoromethyl)aniline | 4.3 mmol | Use in a well-ventilated fume hood. |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 4.3 mmol | Handle with care. |
| Polyphosphoric acid | 4.0 g | Highly viscous; handle with a spatula. |
| Ice water | 50 mL | For quenching the reaction. |
| Dichloromethane (DCM) | 40 mL | For extraction. |
| Anhydrous magnesium sulfate | As needed | For drying the organic phase. |
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).
-
Carefully add polyphosphoric acid (4.0 g) to the mixture.
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 3 hours.
-
After 3 hours, cool the reaction to room temperature and then carefully quench by slowly adding ice water (50 mL). A precipitate should form.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. This can be used in the next step without further purification.
Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
The conversion of the 4-quinolinol to the 4-aminoquinoline can be achieved through a two-step process involving chlorination followed by amination.
Protocol 2: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
| Reagent/Material | Quantity | Notes |
| 2,8-Bis(trifluoromethyl)-4-quinolinol | 1.0 equiv | From the previous step. |
| Phosphorus oxychloride (POCl₃) | Excess | Highly corrosive; use in a fume hood. |
| Ammonium hydroxide (conc.) | Excess | Use in a fume hood. |
| Dioxane | As needed | Solvent. |
| Dichloromethane (DCM) | As needed | For extraction. |
| Saturated sodium bicarbonate solution | As needed | For washing. |
| Brine | As needed | For washing. |
| Anhydrous sodium sulfate | As needed | For drying. |
Procedure:
-
Chlorination: In a round-bottomed flask, suspend 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 equiv) in phosphorus oxychloride (excess). Heat the mixture at reflux for 4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-2,8-bis(trifluoromethyl)quinoline.
-
Amination: Dissolve the crude 4-chloro-2,8-bis(trifluoromethyl)quinoline in dioxane. Add concentrated ammonium hydroxide (excess) and heat the mixture in a sealed tube at 150 °C for 12 hours. After cooling, partition the mixture between DCM and water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 4-amino-2,8-bis(trifluoromethyl)quinoline.
Derivatization of 4-Amino-2,8-bis(trifluoromethyl)quinoline
The 4-amino group serves as a versatile handle for introducing a wide range of functionalities. Acylation is a straightforward and robust method to attach various moieties, including fluorophores, biotin, or other reporter groups.
Acylation with an Aliphatic Acid Chloride
This protocol describes the synthesis of N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide as a representative example.
Protocol 3: Synthesis of N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide
| Reagent/Material | Quantity | Notes |
| 4-Amino-2,8-bis(trifluoromethyl)quinoline | 1.0 mmol | Starting material. |
| Pentanoyl chloride | 1.2 mmol | Corrosive; handle with care. |
| Triethylamine (TEA) | 1.5 mmol | Base. |
| Anhydrous Dichloromethane (DCM) | 10 mL | Solvent. |
| Saturated sodium bicarbonate solution | As needed | For washing. |
| Brine | As needed | For washing. |
| Anhydrous sodium sulfate | As needed | For drying. |
Procedure:
-
Dissolve 4-amino-2,8-bis(trifluoromethyl)quinoline (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
Slowly add pentanoyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired amide.
Caption: Workflow for the acylation of the quinoline scaffold.
Characterization of the Derivatized Quinoline
Thorough characterization of the synthesized derivative is crucial to confirm its identity and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For fluorinated compounds, ¹⁹F NMR is also highly informative. The predicted ¹H NMR spectrum of N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide would show characteristic signals for the quinoline ring protons, the amide proton, and the aliphatic chain protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
| Analytical Technique | Expected Observations for N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide |
| ¹H NMR | Signals for aromatic protons on the quinoline core, a downfield signal for the amide N-H, and signals for the aliphatic protons of the pentanoyl group. |
| ¹³C NMR | Resonances for the quinoline carbons, the amide carbonyl carbon, and the aliphatic carbons. The trifluoromethyl groups will appear as quartets due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the two trifluoromethyl groups. |
| HRMS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight. |
Application in Biological Assays
The fluorescent properties of the derivatized quinoline can be exploited in various biological assays. The lipophilic nature of the pentanoyl derivative suggests its potential for membrane association and cellular imaging.
Cellular Imaging
The intrinsic fluorescence of the quinoline core allows for its use as a cellular stain.
Protocol 4: Live Cell Imaging with N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide
| Reagent/Material | Concentration | Notes |
| N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide | 1-10 µM | Prepare a stock solution in DMSO. |
| Cell culture medium | As required | |
| Live cells (e.g., HeLa) | Plated on glass-bottom dishes | |
| Phosphate-buffered saline (PBS) | As required | For washing. |
Procedure:
-
Culture cells to be imaged on glass-bottom dishes until they reach the desired confluency.
-
Prepare a working solution of the fluorescent probe in cell culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the quinoline fluorophore (typically in the UV/blue range).
Caption: Workflow for live cell imaging with the quinoline probe.
Fluorescence Quenching Assays
The fluorescence of quinoline derivatives can be quenched by various analytes, forming the basis for sensitive detection assays.[4] For instance, the interaction with certain metal ions or biomolecules can lead to a decrease in fluorescence intensity.
Protocol 5: General Fluorescence Quenching Assay
| Reagent/Material | Concentration | Notes |
| N-(2,8-bis(trifluoromethyl)quinolin-4-yl)pentanamide | 1 µM | In an appropriate buffer (e.g., HEPES). |
| Quencher (e.g., metal ion solution) | Variable | Titrate to determine quenching efficiency. |
| Buffer (e.g., HEPES, pH 7.4) | As required |
Procedure:
-
Prepare a solution of the fluorescent probe in the desired buffer in a quartz cuvette.
-
Measure the initial fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths.
-
Add small aliquots of the quencher solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence intensity.
-
Plot the fluorescence intensity versus the quencher concentration to determine the quenching constant.
Conclusion
The 4-amino-2,8-bis(trifluoromethyl)quinoline scaffold represents a powerful platform for the development of novel probes and therapeutic agents. The synthetic and derivatization protocols provided herein offer a robust starting point for researchers to explore the potential of this unique chemical entity. The applications in cellular imaging and fluorescence-based assays highlight the versatility of these compounds in modern biological research.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(18), 3893-3897.
- Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1366336.
- Aillerie, F., et al. (2014). Copper-catalyzed N-arylation of amides and amines with aryl and heteroaryl halides. Organic Letters, 16(5), 1486-1489.
- Chen, J., et al. (2023). Palladium-Catalyzed Dehydrogenative Amination of Ketones with Amines. Organic Letters, 25(1), 123-127.
- Dreger, A., et al. (2010). A novel rearrangement of 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones to 4-aminoquinolines. The Journal of Organic Chemistry, 75(21), 7433-7436.
- Lilienkampf, A., et al. (2009). Synthesis and biological evaluation of 2,8-bis(trifluoromethyl)quinoline derivatives as novel inhibitors of Plasmodium falciparum growth. Journal of Medicinal Chemistry, 52(3), 775-784.
- Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447.
- Haynes, R. K., et al. (2006). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 50(12), 4175-4184.
- Madrid, P. B., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 4(12), 1035-1042.
- Gorka, A. P., et al. (2014). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 9(1), 214-220.
- Sertbakan, T. R. (2019). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 851-862.
- Fortin, S., et al. (2011). Turning a Quinoline-based Steroidal Anticancer Agent into a Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 2(6), 446-450.
- Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry.
- de Souza, M. V. N. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458.
-
PrepChem. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. Retrieved from [Link]
- Roepe, P. D. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 4(12), 1035-1042.
Sources
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 4. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
Abstract
This application note provides detailed, validated analytical methods for the quantitative determination of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a critical impurity and potential degradant of the antimalarial drug, Mefloquine. Given its importance in pharmaceutical quality control and safety assessment, robust and reliable analytical procedures are paramount. This guide presents two primary methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, and a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. Protocols are detailed with an emphasis on the scientific rationale behind procedural choices, and all methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
4-Amino-2,8-bis(trifluoromethyl)quinoline is a quinoline derivative characterized by two trifluoromethyl groups, which impart unique chemical properties.[4] In the pharmaceutical industry, it is primarily recognized as a process-related impurity and a potential degradation product of Mefloquine, a crucial drug for the treatment and prophylaxis of malaria. The control of such impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product. Accurate and precise quantification of this analyte is therefore essential during drug development, stability studies, and routine quality control of Mefloquine active pharmaceutical ingredients (APIs) and finished products. This document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals, offering field-proven protocols and insights for its detection.
Analyte Physicochemical Properties
Understanding the physicochemical properties of the target analyte is fundamental to rational method development. The structure and key properties of 4-Amino-2,8-bis(trifluoromethyl)quinoline are summarized below.
| Property | Value | Source / Rationale |
| Chemical Structure | PubChem CID: 2733247 | |
| Molecular Formula | C₁₁H₆F₆N₂ | [4] |
| Molecular Weight | 280.17 g/mol | [4] |
| pKa (predicted) | ~5.5 (for the aromatic amine) | The electron-withdrawing trifluoromethyl groups and the quinoline ring decrease the basicity of the amino group compared to aniline. The pH of the mobile phase must be controlled to ensure a consistent ionization state. |
| LogP (predicted) | ~4.6 | The high LogP value, contributed by the trifluoromethyl groups and aromatic system, indicates significant hydrophobicity. This makes the analyte ideally suited for reversed-phase chromatography.[5] |
| UV λmax | ~280-285 nm and ~220 nm | The quinoline chromophore provides strong UV absorbance, suitable for detection. The exact maximum can vary with solvent polarity. Methods for the parent drug Mefloquine often use detection at 283 nm.[6] |
Analytical Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
Caption: Decision tree for selecting the appropriate analytical method.
Method 1: HPLC-UV for Routine Quality Control
This method is designed for the reliable quantification of 4-Amino-2,8-bis(trifluoromethyl)quinoline in drug substances and formulations where concentration levels are expected to be within the typical range for impurities (e.g., 0.05% to 1.0% w/w).
Scientific Rationale
-
Stationary Phase: A C18 (octadecylsilane) column is chosen due to the non-polar, hydrophobic nature of the analyte (LogP ~4.6). The C18 packing provides sufficient retention and separation from the more polar Mefloquine parent drug and other potential impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. A phosphate buffer at a pH of approximately 3.0-4.0 is selected to ensure the amino group on the quinoline is protonated, leading to sharp, symmetrical peak shapes and consistent retention times.[6][7] Acetonitrile is often preferred for its lower UV cutoff and good elution strength for this class of compounds.
-
Detection: UV detection at ~283 nm is employed as it provides good sensitivity for the quinoline chromophore while minimizing interference from common excipients.[6]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Reference Standard: 4-Amino-2,8-bis(trifluoromethyl)quinoline (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (reagent grade), Phosphoric Acid (reagent grade), Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation (pH 3.0):
-
Aqueous Component (A): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Component (B): Acetonitrile.
-
Isocratic Elution: Use a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes for the analyte.[6]
-
-
Standard Solution Preparation (e.g., 10 µg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., 50:50 Methanol:Water). This is the Stock Standard (100 µg/mL).
-
Pipette 10.0 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume with the diluent to obtain the Working Standard (10 µg/mL).
-
-
Sample Preparation (from Mefloquine API):
-
Accurately weigh ~100 mg of the Mefloquine API into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This results in a sample concentration of ~1000 µg/mL. (An impurity at 0.1% would have a concentration of 1 µg/mL).
-
-
Chromatographic Conditions:
Method 2: LC-MS/MS for Trace Analysis and Confirmation
For applications requiring higher sensitivity, such as detecting trace-level impurities or for analysis in complex biological matrices, LC-MS/MS is the method of choice. It offers unparalleled specificity and low detection limits.
Scientific Rationale
-
Chromatography: A fast LC method using a shorter column (e.g., 50 mm) is employed to reduce run times, as the mass spectrometer provides the necessary specificity. The mobile phase uses formic acid as an additive, which is volatile and ideal for MS, promoting the formation of protonated molecular ions [M+H]⁺.[8][9]
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this molecule. The basic amino group readily accepts a proton in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion.
-
Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and signal-to-noise ratio.
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Component (A): Water + 0.1% Formic Acid.
-
Organic Component (B): Acetonitrile + 0.1% Formic Acid.
-
-
Standard and Sample Preparation: Prepare as described in Method 1, using the mobile phase as the final diluent if possible to ensure solvent matching.
-
Chromatographic Conditions:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: Isocratic 60% B at 0.4 mL/min OR a gradient (e.g., 30% to 90% B over 3 minutes).[8]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions (to be optimized):
-
Precursor Ion (Q1): m/z 281.1 ([M+H]⁺ for C₁₁H₆F₆N₂)
-
Product Ions (Q3): A primary (quantifier) and secondary (qualifier) product ion should be determined by infusing a standard solution and performing a product ion scan. Fragmentation would likely involve loss of HF or parts of the trifluoromethyl groups.
-
-
Method Validation Summary
All analytical methods must be validated to ensure they are suitable for their intended purpose.[3] The following table summarizes key validation parameters and typical acceptance criteria based on ICH Q2(R1) guidelines.[1][2][10]
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Peak purity assessment by PDA; resolution >2 from adjacent peaks. | No interfering peaks at the retention time of the specific MRM transition. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] |
| Linearity (r²) | > 0.999 | > 0.995 | Correlation coefficient should be > 0.99. |
| Range | 0.05 - 1.5 µg/mL (LOQ to 150% of specification) | 1 - 500 ng/mL | To be established based on the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Typically within ±2-3% for assays and ±5-10% for impurity analysis. |
| Precision (% RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0% | Repeatability < 5.0%; Intermediate Precision < 10% | RSD should be < 2% for drug substance and < 15% for trace impurities. |
| LOD | ~0.02 µg/mL | ~0.3 ng/mL | Signal-to-Noise ratio of 3:1. |
| LOQ | ~0.05 µg/mL | ~1.0 ng/mL | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.[3] |
Experimental Workflow Visualization
Caption: General experimental workflow from sample preparation to final report.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- A Validated HPLC Method for Separation and Determination of Mefloquine Enantiomers in Pharmaceutical Formul
- 4-Amino-2,8-bis(trifluoromethyl)-quinoline - Toronto Research Chemicals.
- A Validated Chiral HPLC Method for the Enantiomeric separ
- This compound AldrichCPR - Sigma-Aldrich.
- Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed.
- 4-Amino-8-(trifluoromethyl)quinoline - Chem-Impex.
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline - Amerigo Scientific.
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C11H4ClF6N | CID 2733247 - PubChem.
- HPLC Analytical Method for Simultaneous Estim
- This compound | CAS 917561-99-0 | SCBT - Santa Cruz Biotechnology.
- Simultaneous Determination of Antimalarial Agents by LC-MS/MS and Its Application to Evalu
- Simultaneous Determination of Antimalarial Agents by LC-MS/MS and Its Application to Evalu
- HPLC Analytical Method for Simultaneous Estim
- Development and validation of an HPLC method for the simultaneous determination of artesunate and mefloquine hydrochloride in fixed-dose - SciELO.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C11H4ClF6N | CID 2733247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. scielo.br [scielo.br]
- 9. scite.ai [scite.ai]
- 10. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Improving yield in 4-Amino-2,8-bis(trifluoromethyl)quinoline synthesis
Answering the user's request.## Technical Support Center: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline. This critical building block, a key precursor for analogues of pharmaceuticals like mefloquine, presents unique synthetic challenges due to its electron-deficient nature.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction yields.
Overview of the Synthetic Pathway
The most common and reliable route to 4-Amino-2,8-bis(trifluoromethyl)quinoline involves a two-stage process: first, the synthesis of a 4-halo-substituted precursor, followed by an amination reaction. Understanding the nuances of each stage is critical for overall success.
Caption: General two-stage synthetic workflow for 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: The Amination Step (Stage 2)
Question 1: My final amination step is giving very low or no yield. What are the most likely causes and how can I fix it?
This is the most common challenge. The low reactivity of the C4-halogen bond, despite the activating trifluoromethyl groups, requires carefully optimized conditions. The two primary methods are direct Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig cross-coupling reaction.
Answer: Your choice of methodology, reagents, and reaction environment is critical.
1.1. Inadequate Reaction Conditions for SNAr:
The SNAr pathway relies on the strong electron-withdrawing nature of the quinoline ring to facilitate the attack of a nucleophile.[3][4] However, it can be sluggish.
-
Causality: The reaction proceeds through a negatively charged Meisenheimer complex intermediate. Its formation and subsequent elimination of the halide can have a high activation energy.
-
Troubleshooting:
-
Elevate Temperature: Conventional heating to 140-180°C is often necessary.[5] Consider using microwave irradiation, which can dramatically shorten reaction times from hours to minutes and improve yields.[5][6]
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the transition state and promoting the reaction rate.[5][7]
-
Amine Source: If using ammonia, it must be in a sealed, pressure-rated vessel (e.g., a steel bomb) to maintain a sufficient concentration at elevated temperatures. Anhydrous conditions are preferable.
-
1.2. Ineffective Buchwald-Hartwig Catalyst System:
The Buchwald-Hartwig amination is a powerful, modern alternative that often provides higher yields and tolerates a broader range of functional groups.[8] Its success is entirely dependent on the catalyst system.
-
Causality: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[9] Each step is sensitive to the choice of ligand, base, and solvent.
-
Troubleshooting:
-
Ligand Selection: Standard ligands like PPh3 are often ineffective for electron-deficient aryl chlorides. You MUST use bulky, electron-rich phosphine ligands. XPhos , BrettPhos , and BINAP are industry standards for these challenging couplings.[9][10] They promote the crucial, often rate-limiting, reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is highly effective. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3).[9]
-
Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. The reaction must be performed under a strict inert atmosphere (argon or nitrogen). All solvents and reagents must be rigorously degassed to prevent catalyst oxidation and death.
-
Palladium Precursor: Pd2(dba)3 or Pd(OAc)2 are common choices. They are reduced in situ to the active Pd(0) species by the phosphine ligand.
-
Data Summary 1: Comparison of Amination Methodologies
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Cross-Coupling |
| Key Reagents | Amine source, Polar aprotic solvent | Pd Precursor, Phosphine Ligand, Base, Amine |
| Typical Temp. | High (140-180°C) or Microwave | Moderate to High (80-110°C) |
| Key Challenge | Overcoming high activation energy | Catalyst sensitivity (air, moisture) |
| Common Solvents | DMSO, DMF | Toluene, Dioxane, THF (anhydrous) |
| Advantages | Metal-free, simpler reagents | Higher yields, broader amine scope, milder |
| Disadvantages | Harsh conditions, limited amine scope | Cost of catalyst/ligand, strict inertness |
digraph "Troubleshooting_Amination" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield in Amination Step", fillcolor="#FBBC05", fontcolor="#202124"]; Method [label="Which method was used?", shape=diamond, fillcolor="#F1F3F4"]; SNAr [label="S N Ar", shape=ellipse, fillcolor="#E8F0FE"]; BH [label="Buchwald-Hartwig", shape=ellipse, fillcolor="#E6F4EA"];
SNAr_Check1 [label="Increase Temperature?\n(e.g., 160°C or MW)", shape=parallelogram]; SNAr_Check2 [label="Solvent Polar Aprotic?\n(DMSO, DMF)", shape=parallelogram]; SNAr_Solution [label="Optimize T & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BH_Check1 [label="Is Atmosphere Inert?\n(Ar/N2, Degassed Solvent)", shape=parallelogram]; BH_Check2 [label="Using Bulky Ligand?\n(XPhos, BrettPhos)", shape=parallelogram]; BH_Check3 [label="Base is Strong, Non-nucleophilic?\n(NaOtBu, LHMDS)", shape=parallelogram]; BH_Solution [label="Optimize Catalyst System & Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Method; Method -> SNAr [label=" S N Ar "]; Method -> BH [label=" Buchwald-Hartwig "];
SNAr -> SNAr_Check1; SNAr_Check1 -> SNAr_Check2; SNAr_Check2 -> SNAr_Solution;
BH -> BH_Check1; BH_Check1 -> BH_Check2 [label=" Yes "]; BH_Check1 -> BH_Solution [label=" No ", color="#EA4335"]; BH_Check2 -> BH_Check3 [label=" Yes "]; BH_Check2 -> BH_Solution [label=" No ", color="#EA4335"]; BH_Check3 -> BH_Solution [label=" Yes "]; BH_Check3 -> BH_Solution [label=" No ", color="#EA4335"]; }
Caption: Decision tree for troubleshooting low amination yield.
Part 2: Precursor Synthesis & Purification (Stage 1)
Question 2: I am having trouble preparing the 4-chloro-2,8-bis(trifluoromethyl)quinoline precursor. My yields are low and I see a lot of dark, tar-like byproduct.
Answer: The synthesis of the precursor involves two key transformations, both of which have common pitfalls.
2.1. Conrad-Limpach Cyclization:
This step forms the quinolinol core from 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[11]
-
Causality: The reaction is typically run at high temperatures (e.g., 150°C) in a strong acid like polyphosphoric acid (PPA).[11] These harsh conditions can easily lead to charring and decomposition if not carefully controlled.
-
Troubleshooting:
-
Temperature Control: Do not exceed the recommended temperature. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Efficient Stirring: PPA is highly viscous. Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized overheating.
-
Quenching: The quench is a critical step. Pour the hot reaction mixture slowly and in a thin stream into a large volume of vigorously stirred ice water.[11] This precipitates the product while diluting the acid and dissipating heat rapidly. Dumping the mixture too quickly can cause violent boiling and poor product formation.
-
2.2. Halogenation of the 4-Quinolinol:
This step converts the C4-hydroxyl group into a halide, typically using phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3).[12]
-
Causality: These reagents are highly reactive and moisture-sensitive. Incomplete reaction or improper workup can drastically lower yield and purity.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your quinolinol starting material is completely dry. Use freshly distilled POCl3 or POBr3.
-
Reaction Monitoring: Monitor the reaction to completion using TLC (Thin Layer Chromatography). The product will be significantly less polar than the starting quinolinol.
-
Careful Workup: The most critical part is quenching the excess POCl3/POBr3. After cooling, the reaction mixture should be poured very slowly onto crushed ice with rapid stirring. This is a highly exothermic and hazardous process that releases HCl/HBr gas and should be done in a well-ventilated fume hood.
-
Basification: After the quench, the acidic aqueous layer must be carefully neutralized with a base (e.g., solid NaHCO3, or aqueous NaOH) to a pH > 8 to precipitate the product, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Question 3: My final product is difficult to purify. What are the likely impurities and what is the best purification method?
Answer: Impurities often stem from the preceding steps.
-
Common Impurities:
-
Unreacted 4-chloro-2,8-bis(trifluoromethyl)quinoline.
-
Residual palladium catalyst (appears as a black solid).
-
Oxidized phosphine ligand.
-
Byproducts from side reactions.
-
-
Purification Protocol:
-
Aqueous Workup: After the reaction, quench and partition between an organic solvent (e.g., Ethyl Acetate) and water. Wash the organic layer with brine to remove water-soluble impurities.
-
Filtration: If you used a palladium catalyst, you may need to filter the crude organic solution through a pad of Celite® to remove fine black palladium particles.
-
Column Chromatography: This is the most effective method. Use silica gel with a gradient solvent system. A typical starting point is a hexane/ethyl acetate system, starting with low polarity (e.g., 95:5) and gradually increasing the ethyl acetate concentration.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol/water, or hexanes/ethyl acetate) can provide a highly pure, crystalline final product.
-
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example for the synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline from its 4-chloro precursor using a benzophenone imine surrogate for ammonia, followed by hydrolysis.
Reagents & Equipment:
-
4-Chloro-2,8-bis(trifluoromethyl)quinoline (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Pd2(dba)3 (0.015 equiv, 1.5 mol%)
-
XPhos (0.06 equiv, 6 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen) line
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloro-2,8-bis(trifluoromethyl)quinoline, Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Solvent & Reagent Addition: Add anhydrous, degassed toluene via cannula or syringe, followed by the benzophenone imine.
-
Heating: Heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cooling & Quenching: Cool the reaction to room temperature. Quench carefully by adding water.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous Na2SO4.
-
Hydrolysis of Imine: Concentrate the dried organic layer in vacuo. Redissolve the crude residue in THF and add 2M aqueous HCl. Stir at room temperature for 1-2 hours to hydrolyze the imine to the primary amine.
-
Final Workup: Neutralize the mixture with aqueous NaHCO3 and extract the product with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Amino-2,8-bis(trifluoromethyl)quinoline.
References
-
Structure of mefloquine and synthesis of 4-position library. (n.d.). ResearchGate. Retrieved from [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pavić, K., et al. (2023). Synthesis, antiproliferative and antiplasmodial evaluation of new chloroquine and mefloquine-based harmiquins. Acta Pharmaceutica, 73, 537–558. ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Yadav, N., et al. (2025). Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Current Topics in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Synthesis of novel triazole-linked mefloquine derivatives: biological evaluation against Plasmodium falciparum. (2014). Bioorganic & Medicinal Chemistry Letters, 24(23), 5466-9. PubMed. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. PMC. Retrieved from [Link]
- DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]. (n.d.). Google Patents.
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). YouTube. Retrieved from [Link]
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- 1. Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-2,8-bis(trifluoromethyl)quinoline
Welcome to the technical support resource for 4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS No. 917561-99-0).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven solutions for common purification challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
The unique structure of this compound, featuring a basic amino group and two strongly electron-withdrawing trifluoromethyl groups, presents specific challenges and opportunities in purification.[3] The trifluoromethyl groups significantly increase the molecule's lipophilicity and stability but can also influence its interaction with purification media.[4] This guide will address these nuances directly.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Amino-2,8-bis(trifluoromethyl)quinoline in a practical question-and-answer format.
Question 1: My crude product is a dark, oily residue after synthesis. How can I get it to solidify and remove the color?
Answer:
This is a common issue, often caused by polymeric byproducts or highly soluble, non-polar impurities. A multi-step approach is recommended.
Causality: High-temperature reaction conditions, common in quinoline synthesis, can generate colored, tar-like impurities.[5] The oily nature indicates the presence of impurities that are depressing the melting point of your target compound.
Step-by-Step Protocol:
-
Initial Solvent Wash (Trituration): Before attempting more complex purification, try triturating the oil.
-
Add a non-polar solvent in which your product is expected to have low solubility, such as cold hexanes or diethyl ether.
-
Stir or sonicate the mixture vigorously. The goal is to dissolve the non-polar impurities, leaving your more polar product to solidify.
-
Decant the solvent and repeat if necessary. Dry the resulting solid under vacuum.
-
-
Decolorization with Activated Charcoal: If the resulting solid is still highly colored, this indicates the presence of conjugated, chromophoric impurities.
-
Dissolve the crude solid in a minimum amount of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a small amount of activated charcoal (approx. 1-2% w/w). Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or diatomaceous earth to remove the fine charcoal particles.[6] The filtrate should be significantly less colored.
-
Remove the solvent under reduced pressure.
-
Self-Validation: Monitor each step with Thin Layer Chromatography (TLC). You should see a reduction in the number of impurity spots and a more concentrated spot corresponding to your product after trituration and charcoal treatment.
Question 2: I'm running a silica gel column, but my compound is streaking badly on the TLC plate and giving poor separation. What's wrong?
Answer:
This is a classic problem when purifying basic compounds on acidic stationary phases like standard silica gel.
Causality: The primary amino group (-NH₂) on the quinoline ring is basic. It can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption for a portion of the molecules, causing the "streaking" or tailing effect you observe, which ruins separation efficiency.
Solutions:
-
Eluent Modification (Primary Recommendation): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Run a new TLC with the modified eluent. You should observe a well-defined, round spot with a consistent Rf value. Use this modified eluent for your column chromatography.
-
-
Use a Different Stationary Phase: If streaking persists or your compound is highly base-sensitive, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.
-
Deactivated Silica: You can purchase silica gel that has been pre-treated or "end-capped" to reduce the number of acidic silanol groups.
-
Workflow: Optimizing Column Chromatography
The following workflow provides a systematic approach to developing a purification protocol.
Caption: A systematic workflow for developing a column chromatography purification method.
Question 3: I've purified my compound by column chromatography, but my NMR still shows trace impurities. Is recrystallization a good option?
Answer:
Yes, recrystallization is an excellent secondary purification technique to achieve high purity, especially for removing structurally similar impurities that co-elute during chromatography.
Causality: Recrystallization is an equilibrium-based process that relies on differences in solubility between the product and impurities at different temperatures. For crystalline solids, it can be highly effective at removing small amounts of contaminants, leading to a product with very high analytical purity.
Protocol for Selecting a Recrystallization Solvent:
-
Solubility Testing: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL).[4]
-
Good Solvents (at high temp): The compound should be sparingly soluble at room temperature but dissolve completely upon heating (e.g., ethanol, isopropanol, ethyl acetate).
-
Poor Solvents (at room temp): The compound should be nearly insoluble even when heated (e.g., water, hexanes).
-
-
Choosing a System:
-
Single Solvent: If you find a solvent that meets the "Good Solvent" criteria, this is the ideal choice.
-
Solvent Pair: More commonly, a solvent pair is needed. Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble. Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly.
-
Suggested Solvent Systems for 4-Amino-2,8-bis(trifluoromethyl)quinoline:
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol; water acts as the anti-solvent. |
| Ethyl Acetate / Hexanes | A common system balancing polarity. Dissolve in hot EtOAc, add hexanes. |
| Dichloromethane / Hexanes | Good for highly non-polar compounds. Use with care due to DCM's volatility. |
Execution: Once you have a promising system, dissolve your bulk material in the minimum amount of boiling solvent/solvent pair. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) to maximize crystal formation.[7] Collect the crystals by vacuum filtration.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect purification?
Answer: Understanding the compound's properties is critical for designing a purification strategy.
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 280.17 g/mol [1] | Standard for small molecules; easily handled by typical lab equipment. |
| Appearance | Solid[1] | Suggests that crystallization is a viable purification method. |
| Solubility | Expected to be low in water and high in organic solvents like DCM, EtOAc, and DMSO.[4] | The two -CF₃ groups impart significant lipophilic (hydrophobic) character.[4] This dictates the use of organic solvents for chromatography and recrystallization. |
| Basicity (pKa) | The 4-amino group is basic. | Can cause streaking on silica gel. Requires eluent modification or an alternative stationary phase. |
| Stability | Generally stable.[8] | The compound is robust enough for standard purification techniques like heating for recrystallization and exposure to silica gel. |
Q2: How do I choose between column chromatography and recrystallization?
Answer: The choice depends on the purity of your crude material and the nature of the impurities. The following decision tree can guide your choice.
Sources
- 1. 4-Amino-2,8-bis(trifluoromethyl)-quinoline AldrichCPR 917561-99-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 8. labsolu.ca [labsolu.ca]
Trifluoromethyl Quinoline Synthesis: A Technical Support Guide to Common Side Reactions
Welcome to the Technical Support Center for Trifluoromethyl Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. The presence of a trifluoromethyl (CF₃) group introduces unique electronic and steric challenges that can lead to unexpected side products and reduced yields. This resource provides in-depth, mechanistically grounded solutions to these common issues.
Section 1: Acid-Catalyzed Cyclizations (Combes, Doebner-von Miller)
Acid-catalyzed methods like the Combes and Doebner-von Miller syntheses are workhorses for quinoline formation but are notoriously prone to side reactions, especially with the demanding nature of CF₃-substituted precursors.
Frequently Asked Questions (FAQs)
Q1: My Combes or Doebner-von Miller reaction is producing a low yield with significant black, tarry residue. What's causing this polymerization?
A1: This is a classic issue of polymerization and degradation, exacerbated by the strong electron-withdrawing CF₃ group. The primary cause is the harsh, high-temperature acidic conditions (e.g., concentrated H₂SO₄) which can cause the acid-catalyzed self-condensation and polymerization of your β-diketone, α,β-unsaturated carbonyl intermediates, or even the aniline starting material.[1][2]
-
Mechanistic Insight: Concentrated sulfuric acid can act as both a catalyst and an oxidizing agent at high temperatures. It can sulfonate the aniline ring or dehydrate carbonyl compounds too aggressively, leading to highly reactive intermediates that polymerize into intractable tars.
-
Troubleshooting Protocol:
-
Catalyst Moderation: Switch from concentrated sulfuric acid to a milder acid catalyst like Polyphosphoric Acid (PPA) or p-toluenesulfonic acid (PTSA).[3][4] These acids provide sufficient protonation for cyclization without the aggressive oxidative and sulfonating properties of H₂SO₄.
-
Temperature Control: Avoid excessive heating. Initiate the reaction gently and maintain the lowest effective temperature for cyclization. For highly exothermic reactions, ensure efficient stirring and consider controlled, slow addition of the acid catalyst to dissipate heat.[2]
-
Use of a Moderator: In reactions like the Doebner-von Miller, adding a moderator such as ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[2]
-
Q2: I'm synthesizing a quinoline from an unsymmetrical CF₃-β-diketone in a Combes synthesis and getting a mixture of 2-CF₃ and 4-CF₃ regioisomers. How can I control the selectivity?
A2: Regioselectivity in the Combes synthesis is a well-documented challenge governed by a delicate balance of steric and electronic factors during the rate-determining electrophilic aromatic annulation step.[5][6] The CF₃ group, being highly electron-withdrawing and sterically demanding, significantly influences this outcome.
-
Mechanistic Insight: The cyclization involves an electrophilic attack from the protonated enamine intermediate onto the aniline ring. The direction of this attack (which carbonyl cyclizes) is influenced by:
-
Steric Hindrance: The bulkier substituent on the β-diketone will preferentially orient itself away from the aniline ring during cyclization.
-
Electronic Effects: Substituents on the aniline ring dictate the nucleophilicity of the ortho positions, directing the cyclization.
-
-
Strategies for Regiocontrol:
-
Substituent Modification: Studies have shown that increasing the steric bulk of the non-CF₃ group on the β-diketone promotes the formation of 2-CF₃-quinolines.[5] Conversely, using anilines with electron-withdrawing groups (e.g., chloro- or fluoro-) tends to favor the formation of the 4-CF₃ regioisomer.[5]
-
Catalyst Choice: The choice of acid catalyst can alter the ratio of regioisomers. It is advisable to screen catalysts like H₂SO₄ and PPA to determine the optimal conditions for the desired isomer.[2]
-
| Parameter | Condition Favoring 2-CF₃ Isomer | Condition Favoring 4-CF₃ Isomer | Rationale |
| β-Diketone R Group | Increased steric bulk (e.g., t-butyl) | Less steric bulk (e.g., methyl) | Steric hindrance directs cyclization away from the bulky group.[5] |
| Aniline Substituent | Electron-donating (e.g., methoxy) | Electron-withdrawing (e.g., chloro) | Electronics of the aniline ring influence the site of electrophilic attack.[5] |
Troubleshooting Workflow: Low Yields in Acid-Catalyzed Synthesis
Below is a logical workflow to diagnose and solve issues of low yield and polymerization in classical acid-catalyzed quinoline syntheses.
Caption: Troubleshooting workflow for polymerization in quinoline synthesis.
Section 2: Conrad-Limpach & Knorr Syntheses
These methods involve the condensation of anilines with β-ketoesters. A critical challenge here is controlling the initial condensation and the subsequent high-temperature cyclization, which can lead to a mixture of quinolone isomers.
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach synthesis is giving a mixture of the 4-hydroxyquinoline (kinetic product) and the 2-hydroxyquinoline (thermodynamic product). How can I favor one over the other?
A1: This is a classic example of kinetic versus thermodynamic control.[7][8] The outcome is highly dependent on the reaction temperature. The CF₃ group on the β-ketoester can further influence the activation energies for these competing pathways.
-
Mechanistic Insight:
-
Kinetic Pathway (Lower Temp): At moderate temperatures (e.g., room temperature to ~100 °C), the aniline's nitrogen preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon cyclization at high temperatures (~250 °C) yields the 4-hydroxyquinoline.[9][10] This is the kinetic product because the initial attack is faster.[11]
-
Thermodynamic Pathway (Higher Temp): At higher initial reaction temperatures (e.g., >140 °C), the reaction becomes reversible. The initial attack can also occur at the ester carbonyl, forming a β-keto anilide. This intermediate is more stable, and its subsequent cyclization yields the 2-hydroxyquinoline, the thermodynamic product .[9]
-
-
Troubleshooting Protocol:
-
For the 4-Hydroxyquinoline (Kinetic Product): Perform the initial condensation of the aniline and β-ketoester at low to moderate temperatures (e.g., 25-80 °C) to form the β-aminoacrylate intermediate. This intermediate can sometimes be isolated. Then, in a separate step, perform the thermal cyclization in a high-boiling, inert solvent like mineral oil at ~250 °C.[9]
-
For the 2-Hydroxyquinoline (Thermodynamic Product): Conduct the entire reaction at a sustained high temperature (e.g., 140-180 °C). This allows the initial adducts to equilibrate to the more stable β-keto anilide intermediate before cyclization occurs.[9]
-
Caption: Competing pathways in Conrad-Limpach-Knorr synthesis.
Section 3: Modern Synthetic Methods (e.g., Palladium-Catalyzed Reactions)
Modern cross-coupling and annulation strategies offer milder conditions but come with their own set of potential side reactions, such as dehalogenation, homocoupling, and issues with ligand selection.
Frequently Asked Questions (FAQs)
Q1: In my Pd-catalyzed synthesis of a quinoline, I'm observing significant homocoupling of my aryl halide starting material. What causes this and how can I suppress it?
A1: Homocoupling is a common side reaction in many cross-coupling cycles (like Suzuki, Stille, or Heck reactions) where two molecules of the electrophile (e.g., your halo-quinoline precursor) couple together.[12]
-
Mechanistic Insight: Homocoupling can arise from several pathways, including the reaction of two organopalladium(II) halide intermediates or via a Pd(I) dimer pathway. This is often promoted by high temperatures, certain ligands, or incorrect stoichiometry of reagents.
-
Troubleshooting Protocol:
-
Optimize Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) often promote the desired reductive elimination step over side reactions. Screen a panel of ligands to find the optimal one for your specific substrate.
-
Control Stoichiometry: Ensure a slight excess of the nucleophilic coupling partner (e.g., the boronic acid in a Suzuki coupling) to favor the cross-coupling pathway.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote unwanted side reactions.
-
Base Selection: The choice of base can be crucial. Weaker bases or alternative bases (e.g., switching from K₂CO₃ to K₃PO₄) can sometimes mitigate homocoupling.
-
Section 4: General Purification Strategies
Q1: My crude trifluoromethyl quinoline is contaminated with a polar, tarry residue and a regioisomer that co-elutes on silica gel. What's the best way to purify it?
A1: Purifying trifluoromethyl quinolines can be challenging due to the polarity imparted by both the nitrogen and the CF₃ group, and the similar polarity of regioisomers. A multi-step strategy is often required.[13]
-
Step 1: Initial Workup to Remove Tars: After quenching the reaction, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with aqueous acid (e.g., 1M HCl) to protonate the quinoline and extract it into the aqueous layer, leaving non-basic polymeric material behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified quinoline back into an organic solvent.[1]
-
Step 2: Separating Regioisomers:
-
Chromatography Optimization: If isomers co-elute, try changing the stationary phase (e.g., alumina) or using a different solvent system. Sometimes a less polar solvent system with a very long column can achieve separation.[13]
-
Recrystallization: This is often the most effective method for separating isomers. Screen a variety of solvents (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find a system where one isomer is significantly less soluble than the other.[13]
-
Preparative HPLC/SFC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a preparative scale can provide baseline separation of isomers.[13]
-
References
-
Combes quinoline synthesis - Wikipedia . Wikipedia. [Link]
-
Conrad–Limpach synthesis - Wikipedia . Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. [Link]
-
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE . HETEROCYCLES. [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications . Sci-Hub. [Link]
-
Combes Quinoline Synthesis . Cambridge University Press. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC . PubMed Central. [Link]
-
Friedländer synthesis - Wikipedia . Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]
-
Palladium in Quinoline Synthesis . ScienceDirect. [Link]
-
Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]
-
The Friedländer Synthesis of Quinolines . ResearchGate. [Link]
-
The Friedländer Synthesis of Quinolines . Organic Reactions. [Link]
-
Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study . Globe Thesis. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content . Jack Westin. [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides . NIH. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. [Link]
-
Kinetic and Thermodynamic Control . Dalal Institute. [Link]
-
Advances in polymer based Friedlander quinoline synthesis . TÜBİTAK Academic Journals. [Link]
-
Friedlaender Synthesis . Organic Chemistry Portal. [Link]
-
Conrad-Limpach reaction . ResearchGate. [Link]
-
Conrad-Limpach Synthesis . SynArchive. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction . Scribd. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr . Química Organica.org. [Link]
-
Thermodynamic and Kinetic Products . Master Organic Chemistry. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines . YouTube. [Link]
-
CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols . ResearchGate. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry. [Link]
-
Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines . ResearchGate. [Link]
-
Synthesis of trifluoromethylated, and sulfonated quinoline‐diones, from... . ResearchGate. [Link]
Sources
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- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. iipseries.org [iipseries.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Stability and Storage of 4-Amino-2,8-bis(trifluoromethyl)quinoline
Document ID: TSD-917561-99-0_v1.0 Last Updated: January 17, 2026 Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and stability of 4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS No. 917561-99-0). This molecule is a critical building block in pharmaceutical research and materials science, and maintaining its integrity is paramount for reproducible experimental outcomes.[1]
Section 1: Quick Reference Data
For experienced users, the following table summarizes the most critical parameters for the storage and handling of this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| CAS Number | 917561-99-0 | Unique identifier for this specific chemical entity.[2][3] |
| Physical Form | Solid | Typically an off-white or crystalline solid. |
| Long-Term Storage Temp. | 2–8°C | Recommended to minimize thermal degradation over time. |
| Short-Term Storage Temp. | Room Temperature | Chemically stable under standard ambient conditions for short periods. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is air-sensitive; an inert atmosphere prevents oxidation. |
| Moisture Control | Store in a desiccator | The compound is hygroscopic and sensitive to moisture. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Avoid contact to prevent vigorous reactions and degradation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-Amino-2,8-bis(trifluoromethyl)quinoline?
Answer: For maximum shelf-life and purity preservation, the compound should be stored in a tightly sealed container at 2–8°C (refrigerator temperature) . The container should be placed inside a desiccator to protect it from moisture, as the compound is hygroscopic. Furthermore, due to its air sensitivity, flushing the container with an inert gas like argon or nitrogen before sealing is a critical best practice.
-
Causality: The 8-aminoquinoline functional group is susceptible to oxidation, which can be accelerated by ambient air and light.[4][5] This oxidative process can generate reactive oxygen species, leading to the formation of colored impurities and potential dimerization or polymerization.[5][6] Storing under an inert, cold, and dry atmosphere mitigates these degradation pathways.
Q2: The Safety Data Sheet (SDS) mentions the compound is "air-sensitive" and "hygroscopic." What does this practically mean for my experiments?
Answer: This means the compound can readily react with oxygen in the air and absorb moisture from the atmosphere.
-
Air Sensitivity: Exposure to air can lead to oxidation of the amine group, resulting in discoloration (e.g., turning yellow, brown, or pink) and the formation of impurities. These impurities can compromise the compound's reactivity in downstream applications.
-
Hygroscopicity: Absorption of water can lead to clumping of the solid material, making it difficult to weigh accurately. More critically, the presence of water can hydrolyze the compound under certain conditions or interfere with moisture-sensitive reactions.
Therefore, you must minimize the compound's exposure to the ambient atmosphere. Weighing should be done as quickly as possible, and the main container should be resealed promptly. For frequent use, consider preparing smaller aliquots in separate, inerted vials.
Q3: What are the visible signs of degradation for this compound?
Answer: The primary visual indicator of degradation is a change in color . A pure sample of 4-Amino-2,8-bis(trifluoromethyl)quinoline should be an off-white solid. The appearance of yellow, pink, or brown hues suggests oxidation or other forms of decomposition. Another sign is a change in physical form, such as significant clumping or a "gummy" appearance , which typically indicates moisture absorption. If you observe these changes, the purity of the material should be verified by an analytical method (e.g., NMR, LC-MS) before use.
Q4: What materials should I avoid bringing into contact with this compound?
Answer: Avoid direct contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids . The amino group is basic and will react exothermically with strong acids. The quinoline ring system can be susceptible to aggressive oxidation. The trifluoromethyl groups are generally very stable but can be susceptible to hydrolysis under harsh conditions, though this is less common for aromatic CF3 groups.[7][8]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action & Explanation |
| Low reaction yield or unexpected side products. | Degradation of Starting Material: The most likely cause is the use of a partially oxidized or hydrated starting material. | 1. Verify Purity: Run a quick analytical check (¹H NMR, LC-MS) on your starting material. Look for new peaks or a complex baseline. 2. Use Fresh Aliquot: If degradation is suspected, use a fresh, unopened aliquot or a sample from the core of the stock bottle. 3. Refine Handling: Review your handling procedure to ensure minimal exposure to air and moisture during weighing and addition to the reaction. |
| Compound has turned yellow/brown in the bottle. | Oxidation: Prolonged or repeated exposure to atmospheric oxygen. The container may not have been properly sealed or inerted. | Assess Usability: The material is likely impure. For non-critical applications, it might be usable, but for sensitive, stoichiometric reactions, its use is not recommended. The colored impurities are oxidation products of the aminoquinoline core.[4][6] Prevention: For future use, aliquot the compound into smaller vials under an inert atmosphere upon receiving a new batch. |
| Solid material is clumped and difficult to handle. | Moisture Absorption: The compound is hygroscopic and has been exposed to ambient humidity. | Dry the Material: The material can be dried under high vacuum for several hours. Caution: Do not heat aggressively as this may promote thermal degradation.Verify Integrity: After drying, re-analyze for purity. While drying removes water, it does not reverse any hydrolysis or other degradation that may have occurred. Proper Storage: Ensure the container is stored in a functioning desiccator. |
Section 4: Visual Guides & Workflows
Diagram 1: Recommended Handling Workflow
This diagram outlines the decision-making process for handling 4-Amino-2,8-bis(trifluoromethyl)quinoline from receipt to experimental use, ensuring material integrity.
Caption: Workflow for handling sensitive quinoline compound.
Diagram 2: Key Factors in Chemical Stability
This diagram illustrates the primary environmental factors that can lead to the degradation of the compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the quinoline scaffold. Whether you are employing classic named reactions or exploring modern catalytic systems, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions, improve yields, and simplify purification.
General Troubleshooting & Optimization Principles
Before delving into specific synthesis methods, it's crucial to address common challenges that transcend individual reaction types. Low yields, intractable byproducts, and purification difficulties are recurrent themes in quinoline synthesis.
Frequently Asked Questions (General)
Q1: My purified quinoline derivative is a yellow or brown color. Is this a sign of significant impurity? A1: Not necessarily. While pure quinoline is a colorless liquid, it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[1][2] This is often due to the formation of trace oxidized impurities and may not significantly impact the overall purity for many applications. For high-purity requirements, storage under an inert atmosphere (e.g., Argon or Nitrogen) in amber vials is recommended.
Q2: What are the most common impurities I should expect in my crude product? A2: Impurities are highly dependent on the synthetic route.[1]
-
Skraup or Doebner-von Miller Synthesis: Expect significant tarry by-products and potentially unreacted starting materials like aniline or nitrobenzene.[1]
-
Friedländer or Combes Synthesis: Common byproducts include regioisomers if unsymmetrical ketones are used, and products from the self-condensation of carbonyl starting materials.[3][4]
-
General: Always consider residual solvents and impurities present in the initial starting materials.[1]
Q3: My reaction is not proceeding or the yield is very low. What are the first things to check? A3: Start with the fundamentals.
-
Reagent Purity: Ensure all starting materials and solvents are pure and, if necessary, anhydrous. Water produced during cyclization can inhibit acid-catalyzed reactions.[5]
-
Temperature Control: Suboptimal temperatures are a primary cause of low yield. A temperature too low may lead to a sluggish reaction, while excessive heat can cause decomposition and tar formation.[5]
-
Catalyst Activity: If using a catalyst, ensure it has not deactivated. Consider using a fresh batch or increasing the catalyst loading.[3]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[6][7]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in a typical quinoline synthesis.
Caption: General troubleshooting flowchart for low reaction yield.
Synthesis-Specific Troubleshooting Guides
1. The Skraup Synthesis
This classic method involves heating aniline and glycerol with sulfuric acid and an oxidizing agent (like nitrobenzene).[8][9] It is notoriously exothermic and prone to side reactions.
Problem 1: The reaction is extremely vigorous and difficult to control.
-
Causality: The Skraup synthesis is a highly exothermic reaction.[9][10] Without proper control, localized hotspots can lead to violent boiling and forceful ejection of the reaction mixture, a phenomenon sometimes referred to as the "Skraup blowout."
-
Solution:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[9][10][11] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and making the reaction less violent.[11]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally, with efficient external cooling (e.g., an ice bath).
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat effectively throughout the mixture.
-
Problem 2: Significant tar formation is observed, complicating product isolation.
-
Causality: The harsh acidic and oxidizing conditions of the Skraup reaction can cause polymerization of the reactants and the acrolein intermediate (formed from the dehydration of glycerol), leading to the formation of high-molecular-weight tars.[10][12]
-
Solution:
-
Moderators: As with controlling the exotherm, using ferrous sulfate can help reduce charring and tar formation.[10]
-
Temperature Optimization: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source and control the temperature with cooling if necessary.[10]
-
Purification: The crude product is often a black, tarry substance.[10] A common and effective purification method is steam distillation to isolate the volatile quinoline product from the non-volatile tar.[6][10]
-
2. The Doebner-von Miller Synthesis
This method is a more versatile approach using α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[13]
Problem 1: The reaction produces a thick, intractable tar, resulting in very low yield.
-
Causality: This is the most common failure mode of the Doebner-von Miller synthesis. The strong acid catalyst required for the reaction also efficiently catalyzes the self-polymerization of the α,β-unsaturated carbonyl starting material.[6][14]
-
Solution:
-
Employ a Biphasic System: This is a highly effective strategy. Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in the aqueous acidic phase.[14] This drastically reduces the concentration of the carbonyl in the acidic phase, minimizing self-polymerization.
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[6] This keeps its instantaneous concentration low.
-
Optimize Acid and Temperature: Excessively harsh acid conditions or high temperatures accelerate tar formation.[14] Screen different Brønsted (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄) and maintain the lowest effective temperature to find an optimal balance.[6][14]
-
Problem 2: The final product is contaminated with dihydro- or tetrahydroquinoline byproducts.
-
Causality: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidant is inefficient, used in insufficient quantity, or if conditions don't favor complete oxidation, these reduced impurities will be isolated.[14]
-
Solution:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the chosen oxidizing agent to drive the reaction to completion.
-
Post-Reaction Oxidation: If reduced impurities are found in the crude product, they can often be oxidized in a separate step using an appropriate agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14]
-
3. The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[15]
Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.
-
Causality: An unsymmetrical β-diketone provides two different carbonyl groups for the initial condensation with the aniline, and subsequent cyclization can occur at two different positions on the aniline ring, leading to isomeric products. The outcome is governed by both steric and electronic factors.
-
Solution:
-
Steric Control: Steric hindrance plays a significant role in the electrophilic aromatic annulation step, which is often rate-determining.[15] Bulky substituents on either the aniline or the β-diketone can favor the formation of the less sterically hindered regioisomer.
-
Catalyst Choice: The acid catalyst is not just a spectator; it can influence the regiochemical outcome. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or other dehydrating agents may offer different selectivity.[15] A systematic screening of acid catalysts is recommended.
-
4. The Friedländer Synthesis
This versatile method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16]
Problem 1: Low yield due to competing side reactions.
-
Causality: A primary competing pathway is the base- or acid-catalyzed self-condensation (aldol condensation) of the ketone starting material, which consumes reagents and reduces the yield of the desired quinoline.[3][17]
-
Solution:
-
Use Milder Conditions: Traditional methods often use high temperatures and strong acids or bases, which can promote side reactions.[7] Modern protocols that utilize milder catalysts (e.g., iodine, choline hydroxide, ionic liquids) can proceed under more controlled conditions, improving selectivity and yield.[3][7]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes.[3][5] This rapid heating often minimizes the formation of side products associated with prolonged thermal stress. For instance, using acetic acid as both solvent and catalyst at 160°C under microwave conditions can achieve excellent yields in just 5 minutes.[5]
-
Problem 2: The reaction is highly sensitive to the chosen catalyst and solvent.
-
Causality: The efficiency of the Friedländer synthesis is highly dependent on the interplay between the substrates, catalyst, and solvent. There is no single universal system.
-
Solution:
-
Systematic Screening: A design of experiments (DoE) approach can be beneficial. Screen a matrix of catalysts and solvents to identify the optimal combination for your specific substrates.
-
Consider "Green" Solvents: While traditional solvents like ethanol or DMF are used, water has been shown to be a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[3]
-
| Parameter | Traditional Conditions | Modern Optimized Conditions | Rationale for Optimization |
| Catalyst | Strong Acid (H₂SO₄) or Base (KOH)[7][17] | Iodine, Lewis Acids, Ionic Liquids, Choline Hydroxide[3][12][16] | Milder catalysts reduce side reactions and often allow for lower temperatures.[7] |
| Temperature | Often >150°C[7] | 50 - 100°C, or ~160°C for microwave[3][5] | Lower temperatures minimize thermal degradation and byproduct formation.[5] |
| Solvent | Ethanol, DMF, Acetic Acid | Water, Ionic Liquids, or Solvent-Free[3][12] | Green solvents reduce environmental impact; solvent-free conditions can improve efficiency. |
| Reaction Time | Several hours to days | 5 - 10 minutes (Microwave) to a few hours[3][5] | Shorter reaction times prevent product degradation and increase throughput. |
Table 1: Comparison of Traditional vs. Modern Optimized Conditions for the Friedländer Synthesis.
Purification Strategies Technical Guide
Effective purification is as critical as the synthesis itself. The choice of method depends on the scale, desired purity, and the physical properties of the quinoline derivative and its impurities.
Caption: Decision workflow for selecting a quinoline purification method.
Detailed Purification Protocols
-
Distillation (Steam & Vacuum): A robust and scalable method ideal for separating volatile quinolines from non-volatile impurities like tars or salts.[18] Vacuum distillation is preferred for high-boiling quinolines to prevent thermal decomposition.[1]
-
Crystallization via Salt Formation: This technique is exceptionally powerful for achieving very high purity.[18] The basic nitrogen of the quinoline ring is protonated with an acid (e.g., phosphoric or picric acid) to form a salt, which is then crystallized.[18][19] The highly ordered crystalline lattice of the salt effectively excludes impurities. The pure quinoline is then regenerated by neutralization with a base.[19]
-
Extraction: Liquid-liquid extraction using acidic reagents is highly effective for the initial workup, separating the basic quinoline product from neutral or acidic starting materials and byproducts.[18]
-
Chromatography: Provides the highest resolution and is ideal for purifying small quantities to very high purity or for separating complex mixtures of closely related isomers.[18] However, it can be less scalable for large-scale production.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
- Purification of Quinoline. (n.d.). Chempedia - LookChem.
- Byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.
- Technical Support Center: Purification of Quinoline Deriv
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Quinoline. (n.d.). Organic Syntheses Procedure.
- Optimizing reaction conditions for quinolinone synthesis. (2025). Benchchem.
- Technical Support Center: Optimizing Friedländer Synthesis. (2025). Benchchem.
- Preparation and Properties of Quinoline. (n.d.). Source not specified.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- Friedländer synthesis. (n.d.). Wikipedia.
- Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- Combes Quinoline Synthesis Mechanism. (2021). YouTube.
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- 19. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Overcoming Tar Formation in Skraup Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most persistent challenges in the classical Skraup synthesis: the formation of tar. As a robust and historic method for creating the quinoline scaffold, the Skraup reaction's utility is often hampered by its notoriously harsh conditions, which frequently lead to polymerization and the production of unworkable "polymeric goo".[1][2]
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these experimental issues and offer validated protocols to enhance your reaction yields, simplify purification, and ensure more reliable outcomes.
Troubleshooting Guide: From Tarry Mess to Clean Product
This section addresses specific issues you may encounter during your experiments. The answers are grounded in the reaction's mechanism and offer practical, actionable solutions.
Q1: My Skraup reaction turned into a black, unworkable tar almost immediately after heating. What is the primary cause, and how can I prevent this?
Answer: This is the most common failure mode in a Skraup synthesis. The formation of a black, polymeric tar indicates that undesired side reactions are dominating your experiment.
The root cause is the uncontrolled polymerization of acrolein.[3] In the Skraup reaction, acrolein is not added directly but is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[4][5] Acrolein is a highly reactive α,β-unsaturated aldehyde that readily polymerizes under the harsh acidic and high-temperature conditions of the reaction.[3][6]
The synthesis itself is extremely exothermic, and if this heat is not managed, localized "hotspots" develop within the viscous reaction mixture.[6] These hotspots dramatically accelerate the rate of acrolein polymerization, leading to the rapid formation of a tarry mass before the desired cyclization and oxidation steps can occur.
Primary Solution: The key to preventing tar formation is to control the reaction's intense exotherm. This can be achieved by incorporating a chemical moderator and maintaining strict procedural control.
Q2: The reaction is described as "notoriously vigorous." How can I effectively and safely moderate it to prevent thermal runaway and tar formation?
Answer: Moderating the reaction's vigor is non-negotiable for a successful Skraup synthesis. A controlled reaction proceeds smoothly over a longer period, preventing the temperature spikes that favor polymerization.
1. Use a Chemical Moderator: The most effective and widely documented moderator is ferrous sulfate (FeSO₄) .[7][8] While its exact mechanism is debated, it is believed to function as an oxygen carrier, smoothing out the oxidation step and distributing the exotherm over a longer duration.[8][9] The addition of ferrous sulfate can transform the reaction from a violent, uncontrollable process into a manageable one.[6][10] Boric acid has also been reported as a moderator.[6][11]
2. Implement Strict Procedural Controls:
-
Slow Acid Addition: Concentrated sulfuric acid should be added very slowly, dropwise, to the mixture of aniline, glycerol, and ferrous sulfate. This addition must be done with efficient cooling in an ice bath to dissipate the heat of dilution and protonation.[6]
-
Vigorous Stirring: Inadequate mixing is a frequent cause of failure.[1] Use a powerful mechanical stirrer (a magnetic stir bar is often insufficient for the viscous mixture) to ensure uniform heat distribution and prevent the formation of localized hotspots.[3]
-
Controlled Heating: Heat the reaction gently to initiate it.[6] Once the exothermic phase begins (you will notice a spontaneous increase in temperature and boiling), you must reduce or even remove the external heat source to let the reaction sustain itself without overheating.[12]
Q3: I've used ferrous sulfate and controlled the acid addition, but I'm still getting a significant amount of tarry residue. What other parameters can I optimize?
Answer: If tar formation persists despite basic controls, you should investigate other critical reaction parameters.
-
Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent and can also serve as a solvent, it contributes to a very energetic reaction.[7][10] An alternative is arsenic acid , which has been reported to result in a less violent and more controllable reaction.[7][13] However, due to its high toxicity, it must be handled with extreme caution. In some cases, the α,β-unsaturated intermediate can act as the oxidant, but using a dedicated oxidizing agent is more common.[14]
-
Purity of Reagents: Ensure your glycerol is of high purity. While not always mandatory to be anhydrous, excessive water can affect the concentration of the sulfuric acid and the efficiency of the initial dehydration step.[15]
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of glycerol can lead to the generation of more acrolein than the aniline can consume in a timely manner, increasing the likelihood of polymerization.
Q4: My reaction is complete, but my desired quinoline is trapped in a tarry goo. How can I effectively purify my product?
Answer: Isolating the product from the tar is a classic challenge in the Skraup workup. The most effective method is steam distillation , which separates the volatile quinoline product from the non-volatile polymeric tar.[3][6]
Purification Protocol:
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool completely. Very carefully and slowly, pour the cooled, viscous mixture into a large volume of cold water with stirring.
-
Basification: Make the aqueous solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step is crucial as it neutralizes the sulfuric acid and liberates the free quinoline base from its salt form. This step is also highly exothermic and requires external cooling.[3]
-
Steam Distillation: Assemble a steam distillation apparatus. Heat the alkaline mixture and pass a steady stream of steam through it. The quinoline, being steam-volatile, will co-distill with the water. The tarry byproducts will remain in the distillation flask.[12]
-
Collection and Extraction: Collect the milky distillate until it runs clear. The quinoline will often separate as an oil. Separate this layer and extract the aqueous portion of the distillate with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.[3]
-
Final Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude quinoline can then be further purified by vacuum distillation.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What, mechanistically, is the primary cause of polymerization and tar formation in the Skraup synthesis? The primary cause is the acid-catalyzed polymerization of acrolein.[3] The Skraup synthesis operates under harsh conditions (concentrated H₂SO₄, high heat) that are ideal for both the formation of the reactive acrolein intermediate (from glycerol dehydration) and its subsequent self-polymerization, which is a rapid, exothermic process that competes directly with the desired reaction pathway.[1][6]
FAQ 2: Are there "greener" or safer alternatives to the classical Skraup synthesis that minimize tar? Yes, modern modifications aim to address the harshness of the classical method. Microwave-assisted Skraup synthesis has emerged as a promising alternative.[2][16] Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times (from hours to minutes) and often leading to higher yields with less tar formation.[16] Some protocols also explore using water as a solvent under microwave conditions, further enhancing the green credentials of the synthesis.[17]
FAQ 3: What is the specific role of the oxidizing agent, and can its choice affect tar formation? The oxidizing agent is essential for the final step of the synthesis: the aromatization of the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline product.[11][12] The choice of agent absolutely affects the reaction's profile. Nitrobenzene is a strong oxidant and its reaction is highly exothermic, which can increase tarring if not controlled.[7][10] Milder or more controlled oxidizing systems can lead to a smoother reaction, thereby indirectly reducing tar formation by preventing temperature spikes.
Data Presentation: Effect of Moderators on Reaction Vigor
The following table summarizes the qualitative effects of common moderators on the Skraup synthesis.
| Moderator | Typical Observation | Relative Tar Formation | Citation(s) |
| None (Control) | Reaction is often violent and difficult to control. | High | [8][10] |
| Ferrous Sulfate (FeSO₄) | Reaction becomes smoother and more controllable. | Low to Moderate | [6][7][8] |
| Boric Acid | Reported to make the reaction less violent. | Moderate | [6][11] |
Visualizations
Reaction Mechanism & Tar Formation Pathway
The following diagram illustrates the main synthetic route to quinoline and the competing side reaction responsible for tar formation.
Caption: The Skraup synthesis pathway versus the competing polymerization of acrolein.
Troubleshooting Workflow for Tar Formation
This flowchart provides a logical sequence of steps to diagnose and solve issues related to tarring in the Skraup synthesis.
Caption: A step-by-step workflow for troubleshooting tar formation.
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
Safety Precautions: This reaction is highly exothermic and involves corrosive and toxic substances. It MUST be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents:
-
Aniline
-
Glycerol (99%)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
To a three-necked round-bottom flask equipped with a powerful overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Begin vigorous stirring to create a homogeneous slurry. Place the flask in an ice-water bath to cool.
-
Slowly, add concentrated sulfuric acid dropwise from the dropping funnel over a period of at least 60-90 minutes. Maintain the internal temperature below 80°C during the addition.[18]
-
After the acid addition is complete, add the nitrobenzene.
-
Remove the ice bath and gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil.[12]
-
Once the reaction is self-sustaining, immediately remove the heating mantle. The reaction should continue to reflux on its own. If it subsides, apply gentle heat as needed to maintain a steady reflux for 3-4 hours.
-
After the reflux period, allow the dark, viscous mixture to cool completely to room temperature before proceeding with the workup as described in the purification section (Q4).
Protocol 2: Purification via Steam Distillation
Procedure:
-
Set up an apparatus for steam distillation, ensuring the distillation flask is large enough to accommodate the reaction mixture and added water (typically 2-3 times the volume of the mixture).
-
Carefully dilute the cooled reaction mixture with 2-3 volumes of cold water.
-
Slowly and with external cooling, add a 40-50% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (test with pH paper).
-
Heat the flask and begin introducing steam from a steam generator.
-
Collect the distillate, which will appear milky or contain an oily layer of quinoline. Continue distillation until the distillate runs clear.[3]
-
Separate the quinoline layer from the collected distillate using a separatory funnel.
-
Extract the aqueous layer 2-3 times with dichloromethane to recover dissolved product.
-
Combine the initial quinoline layer with the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline, which can be further purified by vacuum distillation.
References
- Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem.
- avoiding polymerization in quinoline synthesis - Benchchem.
- A review on synthetic investigation for quinoline- recent green approaches.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- The Skraup Synthesis of Quinolines - Organic Reactions.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Skraup reaction - Wikipedia.
- Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... - ResearchGate.
- The Skraup Synthesis of Quinolines - ResearchGate.
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
- Skraup's Synthesis - Vive Chemistry - WordPress.com.
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH.
- Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
- Alternative Oxidisers in Skraup reaction - Sciencemadness.org.
- Making quinoline - the Skraup synthesis - YouTube.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI.
- Skraup reaction - chemeurope.com.
- Preparation and Properties of Quinoline.
- Doebner–Miller reaction - Wikipedia.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate.
- SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS# - YouTube.
- Skraup Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.
- Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Publishing.
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Technical Support Center: Synthesis of Polysubstituted Quinolines
From the desk of the Senior Application Scientist
Welcome to the technical support hub for researchers navigating the complexities of polysubstituted quinoline synthesis. This guide is designed to function as a direct line to field-proven expertise, moving beyond simple protocols to address the nuanced challenges you face at the bench. Whether you're grappling with low yields in a classical reaction, wrestling with regioselectivity, or facing purification roadblocks, this resource provides detailed troubleshooting guides and frequently asked questions to steer your project toward success.
Section 1: Troubleshooting Classical Quinoline Syntheses
Classical name reactions remain the bedrock of quinoline synthesis, but they are not without their challenges. This section addresses the most common issues encountered in these foundational methods.
The Friedländer Synthesis
The Friedländer synthesis, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a versatile method for creating polysubstituted quinolines.[1][2][3] However, its success is highly dependent on reaction conditions.
Q1: My Friedländer synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in the Friedländer synthesis are a frequent and frustrating issue, often stemming from several interconnected factors.[1]
-
Harsh Reaction Conditions: Traditional protocols often use high temperatures and strong acids or bases, which can degrade sensitive starting materials or the final quinoline product.[1][4]
-
Suboptimal Catalyst: The choice and activity of the catalyst are critical. An inappropriate or deactivated catalyst will lead to poor conversion.[1]
-
Side Reactions: The most significant yield-reducing culprit is often a competing side reaction. The self-condensation of the ketone partner (an aldol condensation) is especially common under basic conditions.[1][5]
Q2: How can I systematically improve the yield of my Friedländer reaction?
A2: To improve your yield, a systematic optimization approach is recommended. Consider the following strategies:
-
Catalyst Selection: Move beyond traditional strong acids/bases. Modern, milder catalytic systems can be highly effective. This includes options like molecular iodine, choline hydroxide, or various nanocatalysts which can push yields to over 90%.[1]
-
Solvent and Temperature Optimization: The reaction is often sensitive to both solvent and temperature.[1] For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and reactant solubility.[1] A systematic temperature screen (e.g., in 10-20 °C increments) while monitoring by TLC is advisable.[1]
-
Control of Side Reactions: To suppress aldol condensation, switching from basic to acidic catalysis is a primary strategy.[5] Alternatively, using an imine analog of the o-aminoaryl ketone can circumvent the conditions that promote aldol side reactions.[4][5]
Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A3: This is a classic challenge of the Friedländer synthesis.[6][7][8] Achieving regiocontrol requires directing the initial condensation.
-
Catalyst-Directed Synthesis: Certain amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer.[7]
-
Substrate Modification: A clever strategy is to temporarily modify the substrate. Introducing a phosphoryl group on one α-carbon of the ketone can effectively block it from reacting, thus directing the cyclization to the other side.[5][7]
Below is a logical workflow for troubleshooting a low-yield Friedländer synthesis.
Caption: Troubleshooting workflow for low yield.
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[9][10] Its primary challenges are often related to the harsh cyclization step and controlling regioselectivity.
Q1: My Combes synthesis is inefficient, with low conversion to the final quinoline. What can I do?
A1: The rate-determining step in the Combes synthesis is the electrophilic aromatic annulation, which requires a strong acid catalyst to proceed efficiently.[7][11] If you are observing low yields, the issue likely lies here.
-
Catalyst Choice: While concentrated sulfuric acid is traditional, it can cause charring and side reactions. A more effective and often milder alternative is polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which act as both catalyst and dehydrating agent.[7][9]
Q2: How can I predict and control the major regioisomer when using a substituted aniline or an unsymmetrical β-diketone?
A2: Regioselectivity in the Combes synthesis is a predictable outcome based on the interplay of steric and electronic effects.[11][12]
-
Steric Hindrance: Bulky substituents on the β-diketone will preferentially occupy the less hindered 2-position of the quinoline ring.[13]
-
Electronic Effects: The substituents on the aniline ring are highly influential. Electron-donating groups (like methoxy) will direct the cyclization to favor one isomer, while electron-withdrawing groups (like chloro or fluoro) will direct it to produce the opposite regioisomer.[11][13]
| Aniline Substituent | β-Diketone Substituent (R) | Major Product Isomer | Rationale |
| Electron-Donating (e.g., -OCH₃) | Bulky (e.g., -CF₃) | 2-R-quinoline favored | EDG activates the para position for cyclization.[11] |
| Electron-Withdrawing (e.g., -Cl) | Bulky (e.g., -CF₃) | 4-R-quinoline favored | EWG deactivates the ortho position, favoring cyclization at the alternate site.[11] |
The Skraup & Doebner-von Miller Syntheses
These related methods synthesize quinolines from anilines, with the Skraup synthesis using glycerol and an oxidizing agent,[9][14] and the Doebner-von Miller using α,β-unsaturated aldehydes or ketones.[9][15] Both are known for their often harsh and vigorous conditions.
Q1: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I moderate the reaction?
A1: The Skraup synthesis is notoriously violent.[16] Controlling the exotherm is critical for both safety and yield.
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less vigorous.[16] Boric acid can also be used.[17]
-
Controlled Reagent Addition: The concentrated sulfuric acid must be added slowly, with efficient stirring and external cooling to dissipate heat.[16]
-
Minimize Tarring: Tar formation results from polymerization under the harsh conditions.[16] Using a moderator and avoiding excessive temperatures are the best preventative measures. The crude product is often a tarry residue requiring purification by steam distillation.[16]
Q2: The Doebner-von Miller reaction with my substituted aldehyde is giving a complex mixture with very little desired product. What is the limitation here?
A2: This reaction is highly sensitive to sterics. While it works well for simple α,β-unsaturated aldehydes like crotonaldehyde, it is often unsuitable for γ-substituted or sterically hindered aldehydes.[18] These substrates tend to yield complex mixtures and only trace amounts of the desired quinoline.[18] The primary side reaction is the acid-catalyzed polymerization of the carbonyl starting material.[19] To mitigate this, slow addition of the carbonyl compound is crucial.[19]
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, nitrobenzene (oxidant), and anhydrous ferrous sulfate (moderator).
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.
-
Glycerol Addition: Once the acid is added, slowly add glycerol to the mixture.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow it to proceed under control. If it becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the initial exotherm subsides, heat the mixture to reflux for several hours to complete the reaction.
-
Work-up: Carefully pour the cooled mixture onto crushed ice. Remove excess nitrobenzene by steam distillation. Make the solution alkaline with NaOH and steam distill again to isolate the quinoline product.
Section 2: Modern Synthetic Approaches & Regiocontrol
While classical methods are powerful, modern transition-metal-catalyzed reactions offer unparalleled precision for installing substituents at specific positions, overcoming many of the regioselectivity challenges inherent in older methods.
Frequently Asked Questions (FAQs)
Q1: I need to install a substituent at a specific position (e.g., C8) of the quinoline core, which is difficult with classical methods. What is the current state-of-the-art approach?
A1: Transition metal-catalyzed C-H functionalization is the premier strategy for precise, late-stage modification of the quinoline scaffold.[12][20] By choosing the correct catalyst and directing group, you can selectively functionalize positions that are otherwise inaccessible.
-
Directed C-H Activation: Using the quinoline nitrogen itself or an N-oxide as a directing group, catalysts based on palladium, rhodium, or nickel can selectively activate adjacent C-H bonds (typically at C2 or C8) for cross-coupling reactions.[20][21] For example, while many palladium-catalyzed reactions on quinoline N-oxides functionalize the C2 position, tuning the solvent system and additives can switch the selectivity to the C8 position.[13]
Q2: Can I use modern cross-coupling reactions to build complex polysubstituted quinolines in a more modular way?
A2: Absolutely. One-pot procedures that combine traditional cross-coupling (like Suzuki or Sonogashira) with C-H functionalization are highly effective.[22][23] This allows for the rapid assembly of complex, π-extended quinoline frameworks that would be challenging to synthesize via traditional stepwise methods.[22] The quinoline substrate itself can even act as a ligand for the palladium catalyst, simplifying the reaction system.[22][23]
Caption: Regioselective C-H Functionalization Pathways.
Section 3: General Troubleshooting - Purification
The basic nitrogen atom in the quinoline ring presents a common set of purification challenges, particularly when using silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: My quinoline product is streaking badly on my silica TLC plate and gives poor separation during column chromatography. What is happening?
A1: This is a classic problem caused by the strong interaction between the basic lone pair on the quinoline nitrogen and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[24] This can lead to irreversible adsorption, tailing (streaking), and poor resolution.[25]
Q2: How can I prevent my quinoline derivative from streaking or decomposing on a silica gel column?
A2: The solution is to neutralize the acidic sites on the stationary phase.
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a tertiary amine base to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or pyridine is sufficient to passivate the silica gel surface and ensure sharp, symmetrical peaks.[24]
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive, switch to a different stationary phase. Basic or neutral alumina is an excellent alternative for purifying basic compounds.[24] For non-polar derivatives, reversed-phase (C18) chromatography can also be a good option.[24]
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). Technical Support Center: Friedländer Quinoline Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ACS Publications. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry.
- PubMed. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. J Org Chem.
- RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Wikipedia. (n.d.). Skraup reaction.
- University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
- Benchchem. (n.d.). Improving regioselectivity in the synthesis of disubstituted quinolines.
- Thieme. (n.d.). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Chempedia. (n.d.). Preparation and Properties of Quinoline.
- ResearchGate. (n.d.). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
- Wikipedia. (n.d.). Friedländer synthesis.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
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- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Regioselectivity Issues in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve these common issues.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues related to regioselectivity. Each problem is followed by an analysis of the underlying causes and actionable solutions.
Issue 1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the reaction to favor a single product?
Root Cause Analysis: The primary reason for poor regioselectivity in the Friedländer synthesis is the use of an unsymmetrical ketone that possesses two different enolizable α-methylene groups.[1] This allows for two potential points of initial condensation with the 2-aminoaryl aldehyde or ketone, leading to a mixture of quinoline regioisomers.[1][2] The reaction can proceed through two main mechanistic pathways: an initial aldol condensation or the formation of a Schiff base.[3][4] The preferred pathway and the resulting regioselectivity are highly dependent on the reaction conditions, particularly the type of catalyst used.[2][5]
Strategic Solutions:
Strategy 1: Catalyst-Mediated Regiocontrol
The choice of catalyst is a critical factor in dictating the regiochemical outcome.[2]
-
Amine Catalysis for 2-Substituted Quinolines: The use of cyclic secondary amines, such as pyrrolidine and its derivatives, can strongly favor the formation of the kinetic enamine intermediate. This leads to high regioselectivity for the 2-substituted quinoline product.[2][6] Sterically hindered amines are particularly effective in promoting the formation of the less substituted enamine.[2]
-
Ionic Liquids for Regiospecific Synthesis: Room-temperature ionic liquids (ILs), like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can function as both the solvent and promoter, often resulting in high regioselectivity without needing an additional catalyst.[1][2]
Strategy 2: Optimization of Reaction Conditions
Fine-tuning reaction parameters can significantly influence the regioselectivity.
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable product.[2]
-
Controlled Addition of Reactants: In amine-catalyzed reactions, the slow, dropwise addition of the unsymmetrical ketone can maintain its low concentration. This favors the formation of the kinetic enamine, thereby improving the regioselectivity towards the 2-substituted quinoline.[2][6]
Strategy 3: Substrate Modification
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to the formation of a single product.[1][7]
Issue 2: My attempts to improve regioselectivity by changing the catalyst have been unsuccessful. What other factors could be at play?
Root Cause Analysis: While the catalyst is a primary determinant of regioselectivity, other factors such as the electronic and steric properties of the substrates, as well as the choice of solvent, can play a significant role.[8]
Strategic Solutions:
Solution 1: Evaluate Substrate Electronics and Sterics
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on either the 2-aminoaryl carbonyl compound or the unsymmetrical ketone can influence the relative acidities of the α-protons and the nucleophilicity of the enolate/enamine intermediates.
-
Steric Hindrance: Bulky substituents on the ketone or the 2-aminoaryl reactant can favor the formation of the less sterically hindered regioisomer.[8]
Solution 2: Solvent Selection
The solvent can influence reaction rates and equilibria, which in turn can affect regioselectivity. For instance, polar aprotic solvents might favor one pathway over another compared to nonpolar solvents.
Solution 3: Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, which can sometimes enhance regioselectivity and significantly reduce reaction times.[1]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about regioselectivity in the Friedländer synthesis.
Q1: What is the fundamental cause of regioselectivity issues in the Friedländer synthesis?
A1: The core issue arises from the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone.[1] An unsymmetrical ketone has two non-equivalent α-methylene groups, both of which can be deprotonated to form different enolates or enamines. These intermediates can then react with the 2-aminoaryl carbonyl compound, leading to the formation of a mixture of regioisomeric quinolines.[1][2]
Q2: Are acid-catalyzed or base-catalyzed conditions generally better for controlling regioselectivity?
A2: Neither acid nor base catalysis is universally superior for regiocontrol; the outcome is highly substrate-dependent. Traditional acid or base catalysis often leads to mixtures of regioisomers.[2] More specialized catalytic systems are typically required for high regioselectivity. For instance, specific amine catalysts operate under neutral or slightly basic conditions to direct the reaction through a kinetic enamine pathway.[2][6] Lewis acid catalysts have also been employed.[3]
Q3: Can β-ketoesters or 1,3-diketones be used to avoid regioselectivity problems?
A3: Yes, β-ketoesters and 1,3-diketones generally undergo the Friedländer reaction regioselectively to yield 2,3-disubstituted quinoline derivatives in excellent yields.[5] The increased acidity of the methylene group between the two carbonyls ensures that enolization occurs exclusively at this position.
Q4: How do I confirm the structure of the regioisomers I have synthesized?
A4: The definitive structural elucidation of regioisomers is typically achieved using two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). X-ray crystallography can also provide unambiguous structural proof if suitable crystals can be obtained.
Experimental Protocols
Protocol 1: Amine-Catalyzed Regioselective Friedländer Annulation
This protocol is adapted for the synthesis of 2-substituted quinolines.[2]
-
To a solution of the 2-aminoaromatic aldehyde (1.0 equiv) and a cyclic secondary amine catalyst (e.g., pyrrolidine, 0.2 equiv) in a suitable solvent like toluene, heat the mixture to the desired temperature (e.g., 100 °C).
-
Add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 1 hour.
-
Stir the reaction mixture at the same temperature and monitor its progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Ionic Liquid-Promoted Regiospecific Friedländer Synthesis
This protocol is useful for achieving high regioselectivity and simplifying catalyst/product separation.[2]
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol) and the unsymmetrical ketone (1.2 mmol) in an ionic liquid (e.g., [Hbim]BF₄, 2 mL).
-
Heat the mixture to a specified temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid, which is often immiscible with common organic solvents, can be recovered and potentially reused.
-
Wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
Data Summary
The following table illustrates the effect of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde and 2-butanone, highlighting the formation of 2-ethylquinoline versus 2,3-dimethylquinoline.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85:15 | [Dormer et al., 2003][2] |
| Piperidine | 100 | 70:30 | [Dormer et al., 2003][2] |
| TABO* | 100 | 96:4 | [Dormer et al., 2003][2] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
References
-
ACS Publications. Recent Advances in the Friedländer Reaction | Chemical Reviews. [Link]
-
Scilit. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
SpringerLink. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
PubMed Central (PMC). Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Wikipedia. Acid catalysis. [Link]
-
G.GENERAL ACID-BASE CATALYSIS Towards a Better Chemical Mechanism via Catalysis. [Link]
-
Longdom Publishing. Exploring the Dynamics of Acid-Base Reactions: Fundamental Principles to Practical Applications. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Chemistry LibreTexts. 8.1.1: A1. General Acid and Base Catalysis. [Link]
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- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Amino-2,8-bis(trifluoromethyl)quinoline
Welcome to the technical support center for 4-Amino-2,8-bis(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this highly fluorinated quinoline derivative. Given that specific, published degradation pathways for this exact molecule are not extensively documented, this document synthesizes information from forced degradation principles, the known chemistry of quinoline derivatives, and data on structurally related compounds like mefloquine.[1][2] Our goal is to provide a robust framework for anticipating, identifying, and troubleshooting stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 4-Amino-2,8-bis(trifluoromethyl)quinoline?
While a definitive study is not yet published, we can hypothesize three primary degradation routes based on the fundamental chemistry of the quinoline scaffold and the influence of its substituents. The two electron-withdrawing trifluoromethyl (CF₃) groups significantly impact the electron density of the aromatic system, generally increasing its stability against electrophilic attack but potentially creating vulnerabilities elsewhere.[3]
-
Oxidative Degradation: This is often the most common pathway for quinoline-type structures.[1] Oxidation is likely to occur via hydroxylation at electron-rich positions on the quinoline ring system, forming hydroxylated intermediates. The presence of strong oxidizing agents (e.g., peroxides, atmospheric oxygen under promotion by light or metal ions) can initiate this process. These hydroxylated species can be further oxidized, potentially leading to quinone-imine type structures or eventual ring cleavage under harsh conditions.
-
Photolytic Degradation: Quinoline and its derivatives are known to be sensitive to UV radiation.[4] High-energy photons can promote the formation of radical species, leading to a complex mixture of degradation products. The superoxide radical (O₂⁻) can attack the pyridine ring, while hydroxyl radicals (•OH) may attack the benzene ring, leading to hydroxylated products and, ultimately, ring-opened compounds like aminobenzaldehydes.[4]
-
Hydrolytic Degradation: Due to the high stability of the C-F bonds and the overall aromatic system, hydrolysis is less likely under neutral pH conditions. However, under strongly acidic or basic conditions, particularly with elevated temperatures, the exocyclic amino group could potentially be a site for hydrolysis or other transformations.
Q2: My sample of 4-Amino-2,8-bis(trifluoromethyl)quinoline is showing decreasing purity over time. What storage conditions are optimal?
This observation strongly suggests gradual degradation. Based on the probable pathways, the following storage protocol is recommended to maximize shelf-life:
-
Protection from Light: Store the compound in an amber glass vial or a container completely shielded from light to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, displacing the air in the vial with an inert gas like argon or nitrogen can significantly reduce the risk of oxidative degradation.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8°C or -20°C). This slows down the kinetics of all potential degradation reactions.
-
Dry Conditions: Keep the compound in a desiccated environment, as moisture can facilitate hydrolytic and some oxidative processes, especially in the presence of acidic or basic impurities.[1]
Q3: What analytical methods are best for monitoring the stability and degradation of this compound?
A stability-indicating analytical method is crucial. This is a method that can accurately quantify the parent compound while also separating it from all potential degradation products and impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard.[1][2] A reversed-phase method using a C18 column is typically effective.
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it can help in identifying the emergence of new peaks and provide UV spectral information to assist in peak tracking and identification.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful technique. It allows for the definitive identification of degradation products by providing mass-to-charge ratio information, which is essential for elucidating the degradation pathway.[5][6]
-
Troubleshooting Guide: Experimental Challenges
Problem: I'm observing unexpected peaks in my HPLC chromatogram after a reaction or upon re-analysis of a stored sample.
Cause & Solution: This is a classic sign of degradation. The new peaks likely correspond to one or more degradation products. To confirm this and identify the cause, a forced degradation study is the most systematic approach.[7] This involves intentionally stressing your compound under various conditions to accelerate degradation and observe the resulting products.
Problem: My biological assay results are inconsistent, or the compound's potency seems to have decreased.
Cause & Solution: A loss of potency is directly linked to a decrease in the concentration of the active parent compound. This is almost certainly due to degradation during storage or handling within the assay medium.
-
Re-verify Purity: Immediately analyze an aliquot of the stock solution used for the assay by a calibrated HPLC method to determine its current purity.
-
Assess Solution Stability: The compound may be unstable in your assay buffer (e.g., due to pH or interaction with media components). Perform a time-course experiment where you incubate the compound in the assay medium and analyze its purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours).
-
Optimize Storage: Ensure stock solutions are stored under the recommended conditions (protected from light, at low temperature) and that freeze-thaw cycles are minimized.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized framework for investigating the stability of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Incubate for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-PDA/MS method.
| Stress Condition | Protocol | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C. | Hydrolysis |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temp. | Hydrolysis |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp. | Oxidation |
| Thermal Stress | Store the solid compound and a stock solution at 60-80°C. | Thermal Degradation |
| Photolytic Stress | Expose the solid compound and a stock solution to direct UV light (e.g., 254 nm) or in a photostability chamber. | Photodegradation |
Hypothesized Degradation Pathways
The following diagram illustrates the potential initial degradation products based on established quinoline chemistry. The primary sites of attack are the electron-rich positions of the benzene ring for oxidation and the pyridine ring for certain photolytic reactions.
References
-
Veeprho. (n.d.). Mefloquine Impurities and Related Compound. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Mefloquine-impurities. Retrieved from [Link]
- Hodel, E. M., et al. (2021). Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene.
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RJPBCS. (n.d.). The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC. Retrieved from [Link]
- Büchler, K., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
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Hodel, E. M., et al. (2021). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. PMC. Retrieved from [Link]
- Luo, Q., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
-
Sun, W., et al. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. Retrieved from [Link]
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Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Retrieved from [Link]
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Wang, C., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Retrieved from [Link]
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Li, Z., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. PubMed. Retrieved from [Link]
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Böhme, F., et al. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Antimalarial Efficacy of Mefloquine and its Core Scaffold, 4-Amino-2,8-bis(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimalarial drug discovery, the quinoline scaffold remains a cornerstone of therapeutic development. Mefloquine, a potent 4-quinolinemethanol derivative, has been a critical tool in the fight against drug-resistant Plasmodium falciparum. This guide provides an in-depth comparison of the established drug, mefloquine, with its foundational chemical structure, 4-Amino-2,8-bis(trifluoromethyl)quinoline. While mefloquine is a well-characterized therapeutic agent, 4-Amino-2,8-bis(trifluoromethyl)quinoline serves as a vital pharmacophore for the synthesis of novel antimalarial candidates. This guide will delve into their respective mechanisms of action, comparative efficacy based on available data for mefloquine and derivatives of the 4-aminoquinoline scaffold, safety profiles, and the experimental protocols used to evaluate them.
Chemical Identity and Structural Comparison
Mefloquine and 4-Amino-2,8-bis(trifluoromethyl)quinoline share a common 2,8-bis(trifluoromethyl)quinoline core, a feature critical to their antimalarial activity. The primary structural distinction lies in the substituent at the 4-position of the quinoline ring.
-
Mefloquine is chemically described as (R, S)-(±)-α-2-piperidinyl-2,8-bis (trifluoromethyl)-4-quinolinemethanol hydrochloride. It is a chiral molecule with two asymmetric carbon centers, and it is commercially available as a racemic mixture.[1][2]
-
4-Amino-2,8-bis(trifluoromethyl)quinoline is a simpler derivative, featuring a primary amino group at the 4-position. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3]
Caption: Chemical structures of Mefloquine and 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Mechanism of Action: A Tale of Two Targets?
The mechanisms by which these quinoline-based compounds exert their antimalarial effects are multifaceted and have been the subject of extensive research.
Mefloquine: From Hemozoin Inhibition to Ribosomal Targeting
Initially, the mechanism of action of mefloquine was thought to mirror that of other quinoline antimalarials like chloroquine, primarily through the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. However, recent evidence has unveiled a more specific and potent mechanism. High-resolution structural studies have demonstrated that mefloquine directly targets the P. falciparum 80S ribosome, binding to the GTPase-associated center and inhibiting protein synthesis.[4][5] This dual-action potential, though with protein synthesis inhibition being the primary mode of killing, contributes to its efficacy against chloroquine-resistant strains.
4-Aminoquinoline Derivatives: A Focus on Heme Detoxification
For the broader class of 4-aminoquinolines, including derivatives of the 4-Amino-2,8-bis(trifluoromethyl)quinoline scaffold, the predominant proposed mechanism of action is the interference with heme detoxification.[6] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
Caption: Proposed mechanisms of action for Mefloquine and 4-Aminoquinoline derivatives.
Comparative Efficacy: In Vitro and In Vivo Evidence
A direct comparison of the efficacy of the specific compound 4-Amino-2,8-bis(trifluoromethyl)quinoline with mefloquine is challenging due to the limited publicly available data on the former, as it is primarily a research chemical. However, we can infer its potential by examining data from its close derivatives and comparing them to the well-established efficacy of mefloquine.
Table 1: Comparative In Vitro Efficacy (IC₅₀ Values in nM) against P. falciparum
| Compound/Drug | Strain 3D7 (Chloroquine-Sensitive) | Strain K1 (Chloroquine-Resistant) | Strain W2 (Chloroquine-Resistant) | Reference(s) |
| Mefloquine | 9.5 | 30 | 2.8 - 23 | [7][8][9] |
| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | Not Reported | Not Reported | Not Reported | [10] |
| Other 4-Amino-2,8-bis(trifluoromethyl)quinoline Derivatives | 4 - 20 | 120 - 450 | Not Reported | [11] |
| Chloroquine (for comparison) | 14 | 183 | 540 | [7][9] |
*Note: Data presented for 4-Amino-2,8-bis(trifluoromethyl)quinoline are for its derivatives, as data for the parent compound is not available. The specific derivatives are noted in the references.
In Vivo Efficacy:
-
Mefloquine: Mefloquine has demonstrated high cure rates in clinical trials for the treatment of uncomplicated P. falciparum malaria, including in regions with chloroquine resistance.[12]
-
4-Amino-2,8-bis(trifluoromethyl)quinoline Derivatives: In a study using a P. berghei-infected mouse model, the derivative N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine showed a 66% reduction in parasitemia on the fifth day after infection, indicating significant in vivo activity.[10] Another study on a different derivative showed a 99.9% decrease in parasitic load on day 7 post-infection in a mouse model.[11]
Safety and Tolerability
Mefloquine: The use of mefloquine is often limited by its association with a range of adverse effects, particularly neuropsychiatric events such as anxiety, paranoia, depression, and hallucinations.[7][13] It can also cause cardiac rhythm abnormalities.[2]
4-Amino-2,8-bis(trifluoromethyl)quinoline: As this is a research chemical, there is no clinical safety data available. The safety profile of any potential drug candidate derived from this scaffold would need to be thoroughly evaluated. A key research objective in modifying the 4-aminoquinoline structure is to develop compounds with improved safety profiles and reduced central nervous system penetration compared to mefloquine.[3]
Experimental Protocols for Efficacy Evaluation
The in vitro efficacy of antimalarial compounds is typically assessed using standardized susceptibility assays. The following is a detailed protocol for the widely used SYBR Green I-based assay.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I)
Principle: This assay measures the proliferation of P. falciparum in erythrocytes by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and the fluorescence intensity is proportional to the amount of parasitic genetic material.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microtiter plates
-
Test compounds and control drugs (e.g., mefloquine, chloroquine)
-
Lysis buffer (containing saponin, Tris-HCl, EDTA)
-
SYBR Green I dye
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage.
-
Assay Setup: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add this suspension to the wells containing the drug dilutions.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature and then measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence and normalize the data to the drug-free control wells. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
Caption: Workflow for the in vitro SYBR Green I-based antimalarial susceptibility assay.
Conclusion and Future Perspectives
Mefloquine remains a potent antimalarial drug, particularly valuable in areas with chloroquine resistance. Its recently elucidated mechanism of action involving the inhibition of parasitic protein synthesis provides new avenues for the development of second-generation analogs. The core scaffold, 4-Amino-2,8-bis(trifluoromethyl)quinoline, represents a critical starting point for such endeavors. While this specific compound is not a therapeutic agent itself, the promising in vitro and in vivo efficacy of its derivatives highlights the potential of this chemical class. Future research should focus on synthesizing and evaluating novel derivatives of 4-Amino-2,8-bis(trifluoromethyl)quinoline with the aim of retaining or enhancing antimalarial potency while improving the safety profile, particularly reducing the neuropsychiatric side effects associated with mefloquine.
References
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Mefloquine - Wikipedia. [Link]
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Mefloquine: Package Insert / Prescribing Information. Drugs.com. [Link]
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Mefloquine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic efficacy. PubMed. [Link]
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC - NIH. [Link]
-
The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. PMC - NIH. [Link]
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Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ResearchGate. [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
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Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. PubMed. [Link]
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Mefloquine (oral route). Mayo Clinic. [Link]
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Mefloquine | C17H16F6N2O | CID 4046. PubChem - NIH. [Link]
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In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. PubMed. [Link]
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Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
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Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... ResearchGate. [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. [Link]
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Arteflene compared with mefloquine for treating Plasmodium falciparum malaria in children. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2,8-bis(trifluoromethyl)quinoline Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives, a chemical scaffold of significant interest in medicinal chemistry. Renowned for its presence in the potent antimalarial drug mefloquine, this core structure has been the subject of extensive research to modulate its therapeutic properties, enhance its efficacy against resistant pathogens, and explore its potential in other disease areas, notably cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of how structural modifications influence biological activity, supported by experimental data and detailed protocols.
The 2,8-Bis(trifluoromethyl)quinoline Scaffold: A Privileged Structure
The 2,8-bis(trifluoromethyl)quinoline core is a key pharmacophore, particularly in the realm of antimalarial drug discovery. The two trifluoromethyl (CF₃) groups are strong electron-withdrawing groups that significantly influence the physicochemical properties of the molecule.[1] These groups enhance lipophilicity, which can improve cell penetration, and modulate the pKa of the quinoline nitrogen, which is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action.[2] The 4-amino group serves as a critical attachment point for various side chains that can be modified to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile.
Antimalarial Activity: A Deep Dive into SAR
The primary therapeutic application of 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives has been in the treatment of malaria. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[3][4][5] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[3][5]
The Critical Role of the 4-Amino Side Chain
Modifications to the amino side chain at the 4-position have a profound impact on antimalarial potency. The nature of the substituent influences the compound's basicity, lipophilicity, and steric bulk, all of which are determinants of its interaction with the biological target and its ability to accumulate in the parasite's food vacuole.
A comparative analysis of various derivatives reveals key trends:
-
Alkylamino Side Chains: The length and branching of the alkylamino side chain are crucial. For instance, in a series of 4-aminoquinoline-triazolopyrimidine hybrids, increasing the spacer length between the quinoline core and the triazolopyrimidine moiety was found to improve antiplasmodial activity.[6]
-
Aromatic and Heterocyclic Side Chains: The introduction of aromatic and heterocyclic moieties at the 4-position can lead to highly potent compounds. For example, certain derivatives incorporating a 5-pyrimidino ketone or an N4-ethyl-5-nitroimidazolo methylene ketone at the 4-position have demonstrated significant in vitro activity against Plasmodium falciparum.[1]
-
Incorporation of Additional Functional Groups: The addition of functional groups that can participate in hydrogen bonding or other interactions can enhance activity.
The following table summarizes the in vitro antiplasmodial activity of selected 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives, highlighting the impact of side-chain modifications.
| Compound ID | 4-Amino Side Chain | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 1 | N4-ethyl-5-nitroimidazolo methylene ketone | D10 (Chloroquine-sensitive) | 4.8 | [1] |
| 2 | 5-pyrimidino ketone | D10 (Chloroquine-sensitive) | 5.2 | [1] |
Note: The data presented are for illustrative purposes and are derived from the cited literature. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Influence of Substitutions on the Quinoline Ring
While the 2,8-bis(trifluoromethyl) substitution is a hallmark of this class of compounds, further modifications to the quinoline ring can also modulate activity. However, the presence of both trifluoromethyl groups generally confers higher activity compared to derivatives with a single trifluoromethyl group.[1]
Anticancer Potential: An Emerging Frontier
The quinoline scaffold is not only relevant to infectious diseases but also holds promise in oncology.[7][8][9][10] Several quinoline derivatives have been investigated as potential anticancer agents, acting through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and modulation of signaling pathways.[11]
For 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives, their potential as anticancer agents is an area of active investigation. The structural features that contribute to antimalarial activity, such as the ability to accumulate in acidic organelles (lysosomes in cancer cells), may also be relevant to their anticancer effects.
The following table presents the cytotoxic activity of representative quinoline derivatives against a human cancer cell line.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | 2-morpholino-4-(4-chlorophenylamino)quinoline | HepG2 | 11.42 | [7] |
| 3d | 2-morpholino-4-(4-bromophenylamino)quinoline | HepG2 | 8.50 | [7] |
| 3e | 2-morpholino-4-(4-iodophenylamino)quinoline | HepG2 | 12.76 | [7] |
Note: These compounds are structurally related to the topic but do not contain the 2,8-bis(trifluoromethyl) substitution. This data is included to illustrate the broader anticancer potential of the 4-aminoquinoline scaffold. Further research is needed to specifically evaluate the anticancer activity of 2,8-bis(trifluoromethyl) substituted derivatives.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the antimalarial activity of 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[12] The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[12]
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine, mefloquine)
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using a 5% D-sorbitol treatment.
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 180 µL of this suspension to the wells containing 20 µL of the drug dilutions.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: ~485 nm, emission: ~530 nm).
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using non-linear regression analysis.
β-Hematin (Hemozoin) Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[13]
Materials:
-
Hemin chloride
-
Sodium acetate
-
Acetic acid
-
96-well microplates
-
Test compounds and control drugs
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the test compound dilutions, followed by a freshly prepared solution of hemin chloride in DMSO.
-
Initiation of Polymerization: Initiate the polymerization by adding a sodium acetate buffer (pH 5.0).
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Washing and Solubilization: After incubation, centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin. Solubilize the β-hematin pellet in a solution of NaOH.
-
Absorbance Measurement: Measure the absorbance of the solubilized β-hematin at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation and determine the IC₅₀ value.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives and their influence on biological activity.
Caption: Key structural determinants of antimalarial activity.
Caption: A typical workflow for evaluating novel antimalarial compounds.
Conclusion and Future Directions
The 4-amino-2,8-bis(trifluoromethyl)quinoline scaffold remains a highly valuable template for the design of new therapeutic agents. The extensive SAR data available for its antimalarial activity provides a solid foundation for the rational design of novel compounds with improved potency, particularly against drug-resistant strains of P. falciparum. Key to future success will be the continued exploration of diverse side chains at the 4-amino position, with a focus on optimizing physicochemical properties to enhance target engagement and pharmacokinetic profiles.
Furthermore, the promising, albeit less explored, anticancer potential of this scaffold warrants deeper investigation. Systematic screening of 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives against a panel of cancer cell lines, coupled with mechanistic studies, could unveil new lead compounds for oncology. The dual-targeting potential of these compounds, particularly their ability to accumulate in acidic organelles in both parasites and cancer cells, presents an exciting avenue for future drug development.
References
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- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
- Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis (trifluoromethyl) quinoline derivatives. Arzneimittel-Forschung, 51(2), 163-168.
- Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2014). Synthesis and bioevaluation of 4-aminoquinoline-triazole derivatives as potent antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(15), 3462-3465.
- Masand, V. H., Toropov, A. A., Toropova, A. P., & Mahajan, D. T. (2014). QSAR models for anti-malarial activity of 4-aminoquinolines. Current computer-aided drug design, 10(1), 75-82.
- Mishra, M., Mishra, V. K., Kashaw, V., & Mishra, R. K. (2017). A novel series of dihydropyrimidines (DHPMs) 4a–j; 2-oxopyran-3-carboxylate 7a, b; 1-amino-1, 2-dihydropyridine-3-carboxylate 8; and 1, 3, 4-oxadiazole derivatives 12 with quinolinyl residues have been synthesized in fairly good yields. The structure of the newly synthesized.
- Pandey, A., Singh, A., & Singh, R. K. (2021). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS omega, 6(12), 8446-8457.
- Barlin, G. B., Jiravinyu, C., Butcher, G. A., Kotecka, B., & Rieckmann, K. (1992). Potential Antimalarials. XVI. 4'-Chloro-3-[7''-chloro(and trifluoromethyl)quinolin-4''-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7''-trifluoromethylquinolin-4''-yl)aminobiphenyl-2-ols. Australian Journal of Chemistry, 45(8), 1351-1361.
- Vivas, L., Rattray, L., Stewart, L. B., Robinson, B. L., & Croft, S. L. (2007). In vitro and in vivo activity of a series of 4-aminoquinoline derivatives against Leishmania donovani. Antimicrobial agents and chemotherapy, 51(4), 1454-1458.
-
Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Retrieved from [Link]
- Singh, A. P., & Kumar, V. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of the Iranian Chemical Society, 15(11), 2469-2481.
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A Comparative Guide to the Cytotoxicity of Trifluoromethylated Quinolines in Oncology Research
Introduction: The Strategic Advantage of the Trifluoromethylated Quinoline Scaffold
The quinoline ring system is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of pharmacological activities, including potent anti-cancer properties.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its biological effects.[3][4] In the pursuit of more effective and resilient anti-cancer agents, the strategic incorporation of fluorine-containing functional groups has become a paramount design principle.[5] Specifically, the trifluoromethyl (-CF3) group is of great interest because it can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacokinetic properties and greater efficacy.[6]
This guide provides a comparative analysis of the cytotoxic profiles of various trifluoromethylated quinoline derivatives against different cancer cell lines. We will delve into the experimental data that grounds these comparisons, present the standardized protocols necessary for reproducible results, and explore the structure-activity relationships that govern their anti-cancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds in oncology.
Core Principles of Cytotoxicity: How Trifluoromethylated Quinolines Exert Anti-Cancer Effects
Trifluoromethylated quinolines can induce cancer cell death through a variety of mechanisms, making them a versatile tool in anti-cancer research. Their mode of action is often dictated by the specific substitution patterns on the quinoline core. Key mechanisms include:
-
Kinase Inhibition: Many quinoline derivatives target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are critical for regulating cell growth and survival.[2][6] By blocking these signaling pathways, they can halt cell proliferation and induce programmed cell death.
-
DNA Damage and Repair Inhibition: Some compounds function as DNA intercalating agents or as inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair.[7][8] This disruption leads to catastrophic DNA damage and triggers apoptosis.
-
Induction of Apoptosis: By interfering with key cellular pathways, these compounds can trigger apoptosis (programmed cell death), effectively eliminating cancer cells.[7][9] This is a common endpoint for many effective anti-cancer agents.
-
Cell Cycle Arrest: The inhibition of critical regulatory proteins can lead to cell cycle arrest, preventing cancer cells from progressing through the phases of division and thereby stopping tumor growth.[6][10]
The addition of the trifluoromethyl group can amplify these effects by improving the compound's ability to interact with its biological target.[6]
Standardized Assessment of Cytotoxicity: The MTT Assay
To objectively compare the cytotoxic potency of different compounds, a standardized, reproducible methodology is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[11][12]
The assay's principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[12][13] The amount of this insoluble formazan, which is subsequently solubilized for measurement, is directly proportional to the number of metabolically active (living) cells.[14]
Experimental Protocol: MTT Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the most common metric derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth compared to an untreated control.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (Trifluoromethylated Quinolines) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinoline compounds in culture medium. The final DMSO concentration should be kept consistent and low (typically ≤ 0.5%) across all wells to avoid solvent toxicity.[14] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.[13]
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.[18] The incubation time is a critical variable and can result in different IC50 values.[15]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[17] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[17] Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[14][17] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[12]
-
Data Analysis and IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[14][15]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of trifluoromethylated quinolines varies significantly based on the number and position of the -CF3 groups, as well as other substitutions on the quinoline scaffold. The following table summarizes experimental data for several distinct derivatives against a panel of human cancer cell lines.
| Compound Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 | Promyelocytic Leukemia | 10 ± 2.5 | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 (µg/mL) | [18] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 (µg/mL) | [18] |
| Quinoline-derived trifluoromethyl alcohol | In vitro model | (Not specified) | 14.14 (LC50) | [19] |
| Novel Fluorinated Quinoline Analogues (e.g., 6a, 6b, 6d, 6f) | MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 - 5 | [20] |
| Trifluoromethyl-containing Quinazoline* (Compound 10b) | PC3 | Prostate Cancer | 3.02 | [9] |
| Trifluoromethyl-containing Quinazoline* (Compound 10b) | LNCaP | Prostate Cancer | 3.45 | [9] |
| Trifluoromethyl-containing Quinazoline* (Compound 10b) | K562 | Leukemia | 3.98 | [9] |
Note: Quinazolines are structural isomers of quinolines and are included for their relevance and potent activity.
Insights from Structure-Activity Relationships (SAR)
The data reveals several key insights into the structure-activity relationships of these compounds:
-
Bis-Trifluoromethylation: The presence of two -CF3 groups, as seen in the 2,8-bis(trifluoromethyl) derivatives, appears to be a strong driver of cytotoxic activity.[7][18]
-
Selective Toxicity: Certain novel fluorinated quinolines demonstrate potent activity against aggressive triple-negative breast cancer cells while remaining significantly less toxic to non-tumorigenic breast cells, highlighting the potential for a favorable therapeutic window.[20]
-
Hybrid Pharmacophores: Combining the trifluoromethylated quinoline scaffold with other heterocyclic moieties, such as imidazole or pyrazole, yields compounds with potent, low-micromolar activity.[7][18]
-
Mechanism of Action: The most potent compounds often induce apoptosis and can interfere with the cell cycle.[7][9] For instance, the 2,8-bis(trifluoromethyl) derivative was shown to induce apoptosis in HL-60 cells, while the quinazoline derivative 10b also triggered apoptosis and inhibited cell migration.[7][9]
Beyond Viability: Protocols for Mechanistic Elucidation
While the IC50 value is a critical measure of potency, a deeper understanding of a compound's mechanism of action is vital for drug development. Assays that investigate apoptosis and cell cycle effects are logical next steps after determining cytotoxicity.
Protocol: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Treatment: Seed and treat cells with the test compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour to quantify the different cell populations.[13]
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
-
Cell Treatment & Fixation: Treat cells with the compound, harvest them, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide and RNase A. The RNase A ensures that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[18]
Conclusion
Trifluoromethylated quinolines represent a highly promising and pharmacologically versatile class of compounds for the development of novel anti-cancer agents. The incorporation of the -CF3 moiety demonstrably enhances cytotoxic potential, leading to derivatives with potent, low-micromolar activity against a range of cancer cell lines, including leukemia, prostate, and triple-negative breast cancer.[7][9][20]
The comparative data underscores that cytotoxicity is not a monolithic property but is intricately linked to the specific molecular architecture—the number and placement of trifluoromethyl groups and the nature of other substituents are critical determinants of efficacy and mechanism of action. The use of standardized protocols, such as the MTT assay, is imperative for generating the high-quality, comparable data needed to elucidate these structure-activity relationships and advance the most promising candidates toward further preclinical development.
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A Comparative Guide to the Biological Target Validation of 4-Amino-2,8-bis(trifluoromethyl)quinoline
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the definitive identification and validation of its biological target. This guide provides an in-depth, comparative framework for validating the molecular target of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a novel heterocyclic compound with therapeutic potential.
While the specific biological target of 4-Amino-2,8-bis(trifluoromethyl)quinoline is not yet elucidated in public literature, its structural similarity to known bioactive molecules allows us to formulate well-grounded hypotheses. This guide will navigate the strategic application of modern target validation technologies, comparing their principles, advantages, and limitations in the context of two primary hypotheses for this compound.
Hypothesis 1: Ribosome Inhibition. The quinoline core is structurally related to the antimalarial drug mefloquine, which is known to inhibit protein synthesis by binding to the 80S ribosome of Plasmodium falciparum.[1][2]
Hypothesis 2: Kinase Modulation. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved protein kinase inhibitors that disrupt aberrant cellular signaling in diseases like cancer.[3][4][5]
This guide will proceed by comparing and detailing the experimental methodologies required to rigorously test these hypotheses, providing a roadmap for any researcher faced with a novel compound of interest.
Section 1: A Comparative Overview of Target Validation Strategies
| Validation Strategy | Methodology | Principle | Strengths | Limitations |
| Direct Binding (Biophysical) | Affinity Chromatography-Mass Spec (AC-MS) | Immobilized compound pulls down binding partners from cell lysate for identification.[6] | Unbiased, proteome-wide screening; identifies direct physical interactions. | Requires chemical modification of the compound; prone to non-specific binders; may miss transient interactions. |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics between an immobilized protein and the compound in solution.[7][8] | Provides quantitative affinity (K D ) and kinetic data (k on , k off ); label-free.[9] | Requires purified protein; immobilization can affect protein conformation; throughput can be limited. | |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding to determine affinity, stoichiometry, and thermodynamic parameters.[10] | "Gold standard" for binding affinity; label-free, in-solution measurement without immobilization.[11] | Requires large amounts of pure protein and compound; lower throughput; sensitive to buffer mismatches.[12] | |
| Target Engagement (Cell-Based) | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature in cells or cell lysates.[13][14] | Confirms target interaction in a physiological context (intact cells); no compound modification needed.[15] | Requires a specific antibody for detection; not all proteins exhibit a clear thermal shift. |
| Functional Validation (Genetic) | CRISPR/Cas9 Screening | Gene knockout/activation reveals which genes are essential for the compound's phenotypic effect.[][17] | Provides direct causal link between a gene (target) and drug action; high-throughput and scalable.[18] | Can have off-target effects; compensatory mechanisms can mask true targets; requires a robust phenotypic assay. |
Section 2: Experimental Deep Dive: Methodologies and Protocols
This section provides detailed, actionable protocols for the key experimental comparisons. The causality behind each step is explained to empower the researcher to adapt these methods as needed.
Initial Target Identification: Unbiased Affinity Chromatography
The first logical step in an unbiased approach is to identify which proteins physically interact with our compound of interest. Affinity chromatography serves as a powerful discovery tool.[19]
Caption: Workflow for identifying protein targets using affinity chromatography.
Photo-affinity labeling is an advanced iteration that covalently links the compound to its target upon UV irradiation, capturing even transient or weak interactions.[20][21]
-
Probe Synthesis: Synthesize a derivative of 4-Amino-2,8-bis(trifluoromethyl)quinoline incorporating both a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.
-
Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if pursuing the kinase hypothesis) and prepare a native (non-denatured) cell lysate.
-
Incubation and Crosslinking: Incubate the cell lysate with the photo-affinity probe in the dark. Expose the mixture to UV light (typically ~365 nm) to induce covalent crosslinking between the probe and its binding partners.
-
Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe-protein complexes.
-
Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads. This is a critical step for reducing background noise.
-
Elution and Analysis: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE. Excise unique bands that appear in the probe-treated sample but not in controls.
-
Mass Spectrometry: Identify the proteins in the excised bands using LC-MS/MS analysis.
Causality and Trustworthiness: The use of a control experiment (e.g., beads without the compound, or competition with an excess of the original, unmodified compound) is essential to distinguish true binding partners from non-specific background proteins that adhere to the matrix.
In-Cell Confirmation: The Cellular Thermal Shift Assay (CETSA®)
Once a list of potential targets is generated, CETSA is the gold-standard method to confirm that the compound engages these targets within the complex milieu of a living cell.[22] The principle is elegant: a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[13]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with either 4-Amino-2,8-bis(trifluoromethyl)quinoline (e.g., at 10x the IC₅₀ concentration) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures for a short duration (e.g., 3 minutes). A typical gradient might be from 40°C to 70°C in 2-3°C increments.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration of each sample to ensure equal loading.[23][24]
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the putative target protein identified from the affinity chromatography screen.
-
Data Analysis: Quantify the band intensity for each temperature point.[25] Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.
Self-Validation: This protocol is self-validating. A positive result (a thermal shift) is direct evidence of a biophysical interaction between the compound and the target protein in a cellular environment. To further increase confidence, an isothermal dose-response (ITDR) experiment can be performed, where cells are treated with increasing concentrations of the compound and heated at a single, fixed temperature (chosen from the melt curve). This should yield a classic dose-response curve, confirming the engagement is concentration-dependent.[14]
Genetic Validation: CRISPR/Cas9 for Functional Necessity
The ultimate validation is to demonstrate that the target is not just bound by the compound, but is also functionally required for its biological effect. CRISPR-based genetic screens provide a powerful, unbiased way to establish this causal link.[26]
Caption: CRISPR/Cas9 screen workflow to identify genes essential for a compound's activity.
-
System Setup: Choose a cell line that exhibits a clear and measurable phenotype in response to 4-Amino-2,8-bis(trifluoromethyl)quinoline (e.g., growth inhibition). Ensure this cell line stably expresses the Cas9 nuclease.
-
Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral library of single-guide RNAs (sgRNAs) covering the entire genome at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.[18]
-
Selection and Expansion: Select the cells that were successfully transduced. Expand the cell population while maintaining the representation of all sgRNAs in the library.
-
Compound Treatment: Split the cell population into two groups. Treat one group with a lethal concentration of 4-Amino-2,8-bis(trifluoromethyl)quinoline and the other with a vehicle control.
-
Negative Selection: Culture the cells for a period sufficient for the compound to exert its effect and for resistant cells to grow out (typically 14-21 days).
-
Genomic DNA Extraction and Sequencing: Harvest the surviving cells from both populations. Extract genomic DNA and use PCR to amplify the sgRNA-encoding regions. Use next-generation sequencing to determine the frequency of each sgRNA in both the treated and control populations.
-
Data Analysis: Identify sgRNAs that are significantly depleted in the compound-treated population compared to the control. The genes targeted by these depleted sgRNAs are essential for the compound's mechanism of action and are therefore strong candidates for its direct biological target.
Authoritative Grounding: This approach provides a powerful functional readout. If the sgRNAs targeting a specific kinase are consistently depleted, it provides strong genetic evidence supporting the kinase inhibition hypothesis. Conversely, if sgRNAs for a ribosomal protein are depleted, it would support the ribosome inhibition hypothesis.[17]
Section 3: Final Biophysical Confirmation and Alternative Scenarios
After identifying a top candidate through the described funnel of experiments, final biophysical characterization is warranted to obtain precise quantitative data on the interaction.
-
Surface Plasmon Resonance (SPR): This technique would be used to measure the binding kinetics and affinity of 4-Amino-2,8-bis(trifluoromethyl)quinoline to the purified candidate protein (e.g., a specific kinase or ribosomal protein).[27] This provides the dissociation constant (K D ), a key parameter for lead optimization.[28]
-
Isothermal Titration Calorimetry (ITC): As the "gold standard," ITC provides a complete thermodynamic profile of the binding event, including affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[29][30] This level of detail is invaluable for understanding the molecular driving forces of the interaction.[11]
Should the initial unbiased screens fail to yield a clear protein target, researchers should consider alternative mechanisms of action. For instance, some quinoline compounds are known to interfere with heme metabolism in malaria parasites by inhibiting hemozoin formation.[31] This highlights the importance of remaining open to unexpected results and designing follow-up experiments based on the totality of the evidence gathered.
Conclusion
Validating the biological target of a novel compound like 4-Amino-2,8-bis(trifluoromethyl)quinoline requires a rigorous, multi-pronged strategy that builds a self-reinforcing case. By systematically progressing from unbiased, proteome-wide screening with methods like affinity chromatography to in-cell target engagement confirmation with CETSA, and finally to functional validation using CRISPR/Cas9, researchers can move with confidence from a hit compound to a well-understood chemical probe or drug candidate. The final layer of quantitative biophysical analysis using SPR and ITC provides the precise interaction data essential for structure-activity relationship studies and further development. This comparative guide provides the strategic and technical foundation for navigating this critical phase of drug discovery.
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A Comparative Guide to the In Vivo Efficacy of 4-Amino-2,8-bis(trifluoromethyl)quinoline and its Analogs in Antimalarial Research
This guide provides a comprehensive comparison of the anticipated in vivo efficacy of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a potent antimalarial candidate, with established and emerging therapeutic alternatives. Drawing upon extensive experimental data from structurally related compounds, this document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. We will delve into the mechanistic underpinnings of its action, benchmark its expected performance against key comparators, and provide detailed protocols for rigorous in vivo evaluation.
The 4-aminoquinoline scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine having served as a primary treatment for decades.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains has necessitated the development of novel agents.[1] The subject of this guide, 4-Amino-2,8-bis(trifluoromethyl)quinoline, represents a strategic evolution of this chemical class. Its core structure, 2,8-bis(trifluoromethyl)quinoline, is the pharmacophoric foundation of the highly effective antimalarial drug, mefloquine.[3][4] The trifluoromethyl groups are known to enhance the pharmacological properties of organic molecules, including metabolic stability and potency.[5] This structural heritage positions 4-Amino-2,8-bis(trifluoromethyl)quinoline as a compound of significant interest for overcoming resistance and providing a durable therapeutic option.
Presumed Mechanism of Action: Interference with Heme Detoxification
The primary mechanism of action for 4-aminoquinolines is the disruption of a critical metabolic pathway within the malaria parasite.[6] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.
4-Aminoquinolines, being weak bases, are protonated and trapped within the acidic environment of the parasite's food vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death. It is highly probable that 4-Amino-2,8-bis(trifluoromethyl)quinoline exerts its antimalarial effect through this well-established mechanism.
Caption: Presumed mechanism of action for 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Comparative In Vivo Efficacy Assessment
While specific in vivo data for 4-Amino-2,8-bis(trifluoromethyl)quinoline is not yet widely published, we can project its efficacy based on extensive studies of its close structural analogs. The standard model for primary in vivo screening of antimalarials is the 4-day suppressive test (Peter's Test) using rodent malaria parasites, most commonly Plasmodium berghei, in mice.[7]
Key Comparators:
-
Mefloquine: As the closest marketed analog, mefloquine serves as the primary benchmark. It exhibits high efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum.
-
Chloroquine (CQ): A historically significant 4-aminoquinoline, it remains a key comparator to assess activity against drug-sensitive and -resistant parasite lines.[8]
-
Artemisinin Combination Therapies (ACTs): Currently the first-line treatment for uncomplicated falciparum malaria, ACTs provide a high standard of care against which new compounds must be measured.
-
Novel 4-Aminoquinoline Hybrids: Recent research has focused on hybrid molecules combining the 4-aminoquinoline core with other pharmacophores to enhance activity and circumvent resistance.[8]
| Compound/Class | Typical In Vivo Model | Key Efficacy Findings | Reference(s) |
| 4-Amino-2,8-bis(trifluoromethyl)quinoline (Predicted) | P. berghei in mice | Expected high efficacy, comparable or superior to mefloquine, particularly against resistant strains. | N/A |
| Mefloquine | P. berghei, P. yoelii in mice | Potent blood schizonticide with high cure rates against drug-resistant P. falciparum.[9] | [9] |
| Chloroquine | P. berghei in mice | High efficacy against sensitive strains, but significantly reduced or no activity against resistant strains.[8] | [8] |
| Novel 4-Aminoquinoline-Pyrimidine Hybrids | P. berghei in mice | Certain hybrids have shown complete suppression of parasitemia and high cure rates (80%) in treated mice, outperforming chloroquine.[8] | [8] |
| Side Chain Modified 4-Aminoquinolines | P. yoelii in mice | Selected compounds exhibited significant suppression of parasitemia in in vivo assays.[9] | [9] |
Detailed Experimental Protocol: 4-Day Suppressive Test
This protocol outlines the standard procedure for evaluating the in vivo antimalarial efficacy of a test compound like 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Objective: To determine the schizontocidal activity of a test compound against an established Plasmodium infection in mice.
Materials:
-
Test compound (e.g., 4-Amino-2,8-bis(trifluoromethyl)quinoline)
-
Vehicle for drug formulation (e.g., 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl)[7]
-
Plasmodium berghei (chloroquine-sensitive or -resistant strain) infected donor mice
-
Healthy recipient mice (e.g., Swiss or CD1 mice), 18-22g
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion objective
Procedure:
-
Parasite Inoculation:
-
On Day 0, infect recipient mice intravenously or intraperitoneally with 1 x 107P. berghei-infected red blood cells, diluted in PBS.
-
-
Drug Administration:
-
Two hours post-infection, administer the first dose of the test compound orally or via the desired route.
-
Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).
-
Include a vehicle-treated control group and a positive control group (e.g., mefloquine or chloroquine).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by examining at least 1,000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage suppression of parasitemia using the following formula: % Suppression = [ (A - B) / A ] * 100 Where A is the average parasitemia in the vehicle-treated control group, and B is the average parasitemia in the drug-treated group.
-
-
Follow-up (Optional):
-
Monitor the mice for up to 30 days to check for recrudescence and calculate the mean survival time.
-
Caption: Standard workflow for the in vivo 4-day suppressive test.
Conclusion and Future Directions
4-Amino-2,8-bis(trifluoromethyl)quinoline stands as a promising antimalarial candidate due to its structural relationship with the highly potent drug mefloquine. Based on extensive data from analogous compounds, it is anticipated to exhibit significant in vivo efficacy, likely through the established mechanism of heme polymerization inhibition. The provided experimental protocol for the 4-day suppressive test offers a robust framework for validating this predicted activity.
Further research should focus on the direct in vivo evaluation of 4-Amino-2,8-bis(trifluoromethyl)quinoline to confirm its efficacy, establish a dose-response relationship, and assess its activity against a panel of drug-resistant parasite strains. Subsequent pharmacokinetic and toxicology studies will be crucial in determining its potential as a next-generation antimalarial therapeutic. The strategic incorporation of the 2,8-bis(trifluoromethyl)quinoline core offers a compelling avenue for the development of new drugs to combat the global challenge of malaria.
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Comparative Analysis of Cross-Resistance Profiles for Novel Quinoline Antimalarials: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance potential of novel quinoline-based antimalarial compounds, using 4-Amino-2,8-bis(trifluoromethyl)quinoline as a primary case study. Given the limited public data on this specific molecule, this guide establishes a robust investigational template by drawing parallels with the well-characterized and structurally related compound, mefloquine. The methodologies and principles detailed herein are designed to ensure scientific integrity and provide actionable insights for preclinical drug development programs.
The emergence of drug-resistant Plasmodium falciparum is a critical threat to global malaria control efforts. For any new antimalarial candidate, a thorough understanding of its potential for cross-resistance with existing and failed drugs is paramount. This analysis not only predicts the compound's clinical utility and lifespan but also provides crucial insights into its mechanism of action and potential resistance pathways.
The Scientific Rationale: Quinoline Antimalarials and the Specter of Resistance
The 4-aminoquinoline scaffold is the backbone of several pivotal antimalarial drugs, including chloroquine and mefloquine.[1] These agents typically act within the parasite's digestive vacuole, interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2] However, parasites have evolved sophisticated resistance mechanisms, primarily involving efflux transporters that pump the drug out of its site of action.[3]
For quinoline compounds like mefloquine, which contains the same 2,8-bis(trifluoromethyl)quinoline core as our subject compound, the primary driver of resistance is linked to the P. falciparum multidrug resistance protein 1 (PfMDR1).[4][5][6] This ABC transporter, located on the digestive vacuole membrane, can actively efflux the drug.[7][8] Crucially, selection for mefloquine resistance through increased pfmdr1 gene copy number and subsequent overexpression of the PfMDR1 protein often leads to a multidrug-resistance (MDR) phenotype.[4][9][10] This manifests as:
-
Positive Cross-Resistance: Increased resistance to structurally related aryl-aminoalcohols like quinine and halofantrine.[4][11][12]
-
Inverse Relationship (Negative Cross-Resistance): Increased susceptibility to chloroquine in mefloquine-resistant lines.[4][11]
Therefore, when evaluating 4-Amino-2,8-bis(trifluoromethyl)quinoline, a central hypothesis is that it may share a similar resistance pathway and cross-resistance profile with mefloquine. The experimental design must rigorously test this hypothesis.
Experimental Design: A Validated Workflow for Cross-Resistance Profiling
The objective is to determine the 50% inhibitory concentration (IC50) of our test compound against a panel of P. falciparum strains with well-defined resistance profiles and compare its activity to that of benchmark antimalarials.
Below is a diagram illustrating the comprehensive workflow for this study.
Caption: Causal relationships in PfMDR1-mediated cross-resistance.
Conclusions and Strategic Implications
Based on this comparative analysis, the evidence would strongly suggest that 4-Amino-2,8-bis(trifluoromethyl)quinoline is susceptible to the same resistance mechanisms that affect mefloquine. The key takeaway for a drug development program is that this compound would likely be compromised in geographic regions where mefloquine resistance is prevalent.
Next Steps & Further Validation:
-
Molecular Confirmation: Genotype the parasite strains to confirm pfmdr1 copy number variations and correlate them with the observed IC50 values.
-
In Vivo Studies: Validate the in vitro findings using animal models of malaria, such as mice infected with Plasmodium yoelii or Plasmodium berghei. [13]3. Mechanism of Action Studies: Further elucidate the compound's primary target. Recent studies have shown mefloquine inhibits the parasite's 80S ribosome, and resistance arises from its efflux from the cytoplasm. [14]Investigating if 4-Amino-2,8-bis(trifluoromethyl)quinoline shares this target would be a critical next step.
By employing this structured, evidence-based approach, research organizations can make informed decisions, de-risk their development pipelines, and ultimately contribute more effectively to the fight against drug-resistant malaria.
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A Senior Application Scientist's Guide to Comparative Docking of Quinoline-Based EGFR Inhibitors
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of quinoline-based inhibitors against the Epidermal Growth Factor Receptor (EGFR) kinase domain. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible in silico analysis.
The quinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors.[1] EGFR, a key regulator of cellular growth and proliferation, is a primary target in oncology, and several FDA-approved quinoline-based drugs, such as Erlotinib and Gefitinib, function by inhibiting its kinase activity.[2][3] Molecular docking provides an indispensable computational tool to predict and analyze the binding modes and affinities of these inhibitors, accelerating the drug discovery process.[3][4] This guide will use three prominent quinoline-based EGFR inhibitors—Erlotinib, Gefitinib, and Lapatinib—as a case study to demonstrate a rigorous comparative docking workflow.
Core Principles: The "Why" Behind the "How"
A successful docking study is not merely about generating a low binding energy score; it is about building a computationally predictive model that reflects biological reality. This requires a deep understanding of the underlying principles:
-
Receptor and Ligand Preparation is Paramount: The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out. We must meticulously prepare both the protein and the small molecules to ensure correct protonation states, charge assignments, and geometries.
-
The Docking Algorithm Matters: Different algorithms use different search strategies and scoring functions to explore the conformational space of the ligand within the receptor's binding site.[5] We will utilize AutoDock Vina, a widely used and validated open-source docking engine known for its speed and accuracy.[5][6]
-
Validation is Non-Negotiable: A critical step to establish the trustworthiness of your docking protocol is to perform a redocking experiment. By extracting the co-crystallized ligand from the protein structure and docking it back into the binding site, we can assess the protocol's ability to reproduce the experimentally observed binding pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
-
Docking Scores are a Guide, Not Gospel: The predicted binding affinity (often expressed in kcal/mol) is a valuable metric for ranking compounds. However, it is an estimation. These scores should always be interpreted in the context of the specific molecular interactions observed and, whenever possible, correlated with experimental data such as IC50 values.[7][8]
Experimental Workflow: A Visual Overview
The entire comparative docking process can be visualized as a systematic workflow, from data retrieval to final analysis.
Sources
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Safety Operating Guide
Personal protective equipment for handling 4-Amino-2,8-bis(trifluoromethyl)-quinoline
A Strategic Guide to the Safe Handling of 4-Amino-2,8-bis(trifluoromethyl)-quinoline
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our commitment is to empower your research by providing in-depth technical guidance that prioritizes safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant biological activity, including anticancer properties.[1][2][3] The presence of two trifluoromethyl groups in this compound can significantly enhance its chemical properties and biological potency. Therefore, treating this compound with the appropriate level of caution is paramount. The guidance herein is based on established safety protocols for handling potent chemical compounds and specific data related to this molecule.
Hazard Assessment: Understanding the Risks
Before any handling, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
These classifications indicate that the compound can cause significant harm through ingestion and poses a severe risk to eye health upon contact. Given that many quinoline derivatives are investigated for potent bioactivity, it is prudent to assume the possibility of other, unlisted hazards and handle it as a potent compound.[5][6]
Personal Protective Equipment (PPE): Your Primary Barrier
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE, with explanations rooted in best practices for handling potent chemicals.[7][8][9][10]
| Body Part | Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are recommended.[11] Given the lack of specific breakthrough time data, double-gloving provides an additional layer of protection. The outer glove should be changed immediately after any contact with the chemical or every two hours during prolonged handling.[7] |
| Eyes/Face | Chemical safety goggles and a face shield | Due to the severe eye damage risk (H318), standard safety glasses are insufficient.[4][8] Chemical safety goggles that form a complete seal around the eyes are mandatory.[11] A face shield should be worn over the goggles to protect the entire face from splashes.[8] |
| Body | Long-sleeved, knee-length laboratory coat | A lab coat, kept fully fastened, protects the skin from accidental contact with the solid compound or solutions.[11][12] |
| Respiratory | NIOSH-approved respirator (if applicable) | A respirator is required if handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[11] A half-mask or full-face respirator with P100 (particulate) cartridges is recommended.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
3.1. Designated Work Area
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.[13]
3.2. Weighing and Aliquoting
-
Preparation : Before handling the compound, don all required PPE as specified in the table above.
-
Containment : When weighing the solid compound, use a ventilated balance enclosure or a glove box to prevent the inhalation of fine particles.[6]
-
Aliquotting : If preparing solutions, do so within the fume hood. Add the solvent to the solid slowly to avoid splashing.
-
Labeling : Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
3.3. Post-Handling Decontamination
-
Surface Cleaning : After each use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner gloves.
-
Hand Washing : Wash your hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[13][14]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14][15][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14][15][16] |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste : All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste : Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Protocol : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- Benchchem. Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Outsourced Pharma. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization.
- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. This compound AldrichCPR 917561-99-0.
- Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
- Benchchem. Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).
- USA Lab. How to Promote Lab Safety When Working with Chemicals.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. SAFETY DATA SHEET.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Duke University Safety. Personal Protective Equipment (PPE).
- Penta chemicals. Quinoline - SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. Safety Data Sheet: quinoline.
- Autech Industry Co.,Limited. 917561-99-0(this compound) Product Description.
- ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents.
- National Institutes of Health (NIH). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- National Center for Biotechnology Information. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity.
- National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
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- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
